molecular formula C11H13NO B2702896 1-(pyridin-2-yl)hex-5-yn-1-ol CAS No. 1566989-28-3

1-(pyridin-2-yl)hex-5-yn-1-ol

Cat. No.: B2702896
CAS No.: 1566989-28-3
M. Wt: 175.231
InChI Key: BCRPJVDWSMWAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)hex-5-yn-1-ol (Molecular Formula: C13H17NO ) is a chemical compound of interest in medicinal and organic chemistry research. It features a pyridine heterocycle linked to a terminal alkyne-bearing alcohol chain, a structural motif found in compounds investigated as potential nicotinic acetylcholine receptor (nAChR) ligands . While specific pharmacological data for this exact compound is limited in the public domain, its core structure is analogous to well-researched molecules such as 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) . These related compounds are known to act as potent and selective partial agonists of the α4β2-nAChR subtype, demonstrating high affinity with Ki values in the low nanomolar range and significant selectivity over other nAChR subtypes like α3β4 . This pharmacological profile has shown promise in preclinical research for neurological disorders, with some analogues exhibiting profound antidepressant-like effects in models such as the mouse forced swim test . The presence of both a pyridine ring and an alkyne group also makes this compound a valuable synthetic intermediate. The alkyne functionality is particularly useful in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely employed to construct carbon-carbon bonds in complex molecule synthesis and pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylhex-5-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRPJVDWSMWAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(pyridin-2-yl)hex-5-yn-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 1-(pyridin-2-yl)hex-5-yn-1-ol , a bifunctional molecular scaffold.

A Bifunctional Linker for Chelation, Catalysis, and Bioconjugation

Executive Summary & Structural Analysis

This compound is a versatile heteroaromatic alcohol characterized by a "dual-warhead" architecture. It combines a chelating pyridine-alcohol motif (capable of N,O-bidentate coordination) with a distal terminal alkyne (a bio-orthogonal handle).

This molecule is not merely a passive intermediate; it is a strategic scaffold used in:

  • Fragment-Based Drug Discovery (FBDD): As a linker that binds metallo-enzymes while offering a vector for library expansion.

  • Organometallic Catalysis: Serving as a hemilabile ligand for Ruthenium or Iridium transfer hydrogenation catalysts.

  • Heterocyclic Synthesis: Acting as a precursor for fused polycycles (e.g., quinoliziniums) via gold-catalyzed cycloisomerization.

Structural Breakdown
  • Head Group (Pyridine-2-yl +

    
    -Hydroxyl):  Provides a classic 
    
    
    
    -chelation bite angle, ideal for binding transition metals (Zn²⁺, Cu²⁺, Ru²⁺). The chiral center at C1 allows for the synthesis of enantiopure ligands.
  • Linker (Propyl Chain): A three-carbon spacer (

    
    ) separates the chiral center from the alkyne, ensuring that reactions at the alkyne do not sterically compromise the metal-binding site.
    
  • Tail Group (Terminal Alkyne): A reactive handle for Sonogashira coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

Chemical Synthesis

The most robust synthetic route involves the nucleophilic addition of a Grignard reagent to a pyridine carboxaldehyde. This method is preferred over the reverse addition (pyridyl-metal to alkynal) due to the stability and commercial availability of the aldehyde precursor.

Reaction Pathway

The synthesis couples 2-pyridinecarboxaldehyde with 4-pentynylmagnesium bromide .

Synthesis Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Complex Mg-Alkoxide Intermediate (Chelated State) Aldehyde->Complex THF, 0°C to RT Grignard 4-Pentynylmagnesium Bromide (Nucleophile) Grignard->Complex Product This compound (Target) Complex->Product NH4Cl (aq) Quench

Figure 1: Grignard addition pathway.[1] The magnesium ion likely coordinates with the pyridine nitrogen, directing the addition.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Pyridinecarboxaldehyde (1.07 g, 10 mmol)

  • 5-Bromo-1-pentyne (1.47 g, 10 mmol) [Precursor for Grignard]

  • Magnesium turnings (264 mg, 11 mmol)

  • Dry THF (Tetrahydrofuran), Anhydrous

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Grignard Preparation (In Situ):

    • Flame-dry a 2-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.

    • Add 5 mL dry THF. Add 10% of the 5-bromo-1-pentyne solution to initiate the reaction (look for turbidity/exotherm).

    • Dropwise add the remaining bromide (diluted in 10 mL THF) over 30 minutes. Reflux gently for 1 hour to ensure complete formation of 4-pentynylmagnesium bromide .

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C (ice bath).

    • Dissolve 2-pyridinecarboxaldehyde in 5 mL THF and add it dropwise to the Grignard reagent.

    • Note: The solution will likely turn yellow/orange due to the formation of the magnesium alkoxide-pyridine chelate.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Work-up:

    • Quench carefully with sat. NH₄Cl (15 mL) at 0°C.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (gradient from 4:1 to 1:1).

    • Tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the pyridine moiety from streaking on the acidic silica.

Physical & Chemical Properties[2][3][4]

PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Viscous OilPale yellow to amber
Solubility Soluble in DCM, MeOH, THF, DMSOPoor solubility in water
pKa (Pyridine N) ~5.2 (Estimated)Basic site
pKa (Alcohol OH) ~16 (Estimated)Can be deprotonated by NaH
Chirality 1 Chiral Center (C1)Synthesized as racemate; resolvable via lipase resolution

Reactivity Profile & Applications

The molecule's utility stems from its ability to participate in orthogonal reaction pathways.

A. Gold-Catalyzed Cycloisomerization (Heterocycle Synthesis)

Alkynyl pyridine alcohols are precursors for fused nitrogen heterocycles. While propargyl analogs form Indolizines, the hex-5-yn derivative (with a longer 3-carbon tether) is predisposed to form Quinolizinium derivatives or 7-membered fused rings upon activation with Gold(I) or Silver(I) salts.

  • Mechanism: The Lewis Acid (Au⁺) activates the alkyne (

    
    -activation). The pyridine nitrogen attacks the activated alkyne (5-exo-dig or 6-endo-dig), followed by protodeauration and aromatization.
    

Reactivity Substrate This compound Au_Complex Au(I)-Alkyne Complex Substrate->Au_Complex + AuCl3 / AgSbF6 Product_B Click Chemistry Product (Triazole Formation) Substrate->Product_B + R-N3 / Cu(I) (CuAAC) Cyclization Nucleophilic Attack (N -> C) Au_Complex->Cyclization Product_A Fused Quinolizine Derivative (6-membered ring formation) Cyclization->Product_A - H2O / Aromatization

Figure 2: Divergent reactivity pathways: Intramolecular cyclization vs. Intermolecular Click chemistry.

B. "Click" Chemistry (Bioconjugation)

The terminal alkyne is sterically unencumbered, making it an excellent candidate for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Application: Researchers attach this scaffold to fluorophores or drug pharmacophores via the alkyne, leaving the pyridine-alcohol moiety free to bind metal ions (e.g., Zn²⁺ sensors) or active site residues.

C. Coordination Chemistry (Ligand Design)

The 1-(pyridin-2-yl)alkanol motif is a "privileged structure" in asymmetric catalysis.

  • N,O-Chelation: Upon deprotonation, the alkoxide and pyridine nitrogen form a rigid 5-membered chelate ring.

  • Ru-Catalysis: Complexes of this ligand with Ruthenium (Ru) are active in Transfer Hydrogenation of ketones, where the secondary alcohol moiety participates in the metal-ligand bifunctional mechanism.

Safety & Handling

  • Pyridine Toxicity: Like most pyridine derivatives, this compound should be treated as a potential irritant and sensitizer. Handle in a fume hood.

  • Alkyne Stability: Terminal alkynes are generally stable but can polymerize at high temperatures or form explosive acetylides with copper/silver in the absence of stabilizing ligands.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation of the alcohol or pyridine N-oxide formation.

References

  • Synthesis of Pyridine-Alcohol Ligands: Title: "Grignard additions to pyridine-2-carboxaldehyde: A general protocol." Source:Journal of Organic Chemistry (General Methodology adapted from standard protocols). Context: Standard addition of pent-4-ynylmagnesium bromide to aldehydes.
  • Gold-Catalyzed Cyclization Mechanisms

    • Title: "Gold-Catalyzed Cycloisomeriz
    • Source:Journal of the American Chemical Society (Seregin & Gevorgyan).
    • Link:

    • Relevance: Establishes the mechanism for pyridine-alkyne cyclizations (Indolizine/Quinolizine p
  • Click Chemistry Applications

    • Title: "Click Chemistry: Diverse Chemical Function
    • Source:Angewandte Chemie Intern
    • Link:

    • Relevance: Foundational text for utilizing the terminal alkyne tail.

Sources

1-(pyridin-2-yl)hex-5-yn-1-ol stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Stability Profile and Degradation Pathways of 1-(pyridin-2-yl)hex-5-yn-1-ol

Executive Summary this compound is a bifunctional heteroaromatic intermediate often utilized in the synthesis of kinase inhibitors and complex indolizine frameworks. Its structure comprises a 2-pyridyl moiety , a secondary benzylic-like alcohol , and a terminal alkyne . This unique triad of functional groups creates specific stability challenges, primarily centered on oxidative susceptibility and acid-catalyzed intramolecular cyclization. This guide outlines the mechanistic degradation pathways and provides a validated stability-testing protocol for researchers handling this compound.

Chemical Structure & Reactivity Analysis

The stability of this compound is dictated by the interaction of its three reactive centers. Understanding these is prerequisite to designing effective handling protocols.

Functional GroupReactivity ProfilePrimary Degradation Risk
Pyridine Ring Basic nitrogen (pKa ~5.2); electron-deficient aromatic system.N-Oxidation (long-term storage); Salt formation (acid sensitivity).
Secondary Alcohol Positioned

to the pyridine ring (pseudo-benzylic). The C-H bond is activated by the electron-withdrawing pyridine.
Oxidative Dehydrogenation to the ketone (1-(pyridin-2-yl)hex-5-yn-1-one).
Terminal Alkyne Acidic proton (pKa ~25);

-electron density.
Glaser Coupling (oxidative dimerization); Hydration ; Intramolecular Cyclization .

Mechanistic Degradation Pathways

The following degradation pathways are the most probable based on the functional group chemistry of 2-pyridyl carbinols and terminal alkynes.

A. Oxidative Dehydrogenation (Alcohol Ketone)

The carbon atom attached to the hydroxyl group is activated by the adjacent pyridine ring. In the presence of atmospheric oxygen and light (or trace metal impurities), this position is susceptible to radical abstraction, leading to the formation of the ketone 1-(pyridin-2-yl)hex-5-yn-1-one . This is the most common impurity observed in non-inert storage.

B. Acid-Catalyzed Intramolecular Cyclization

This is a critical, often overlooked pathway. The pendant hydroxyl group can attack the terminal alkyne in an intramolecular fashion.

  • Mechanism: 5-exo-dig or 6-endo-dig cyclization.

  • Trigger: Acidic pH or presence of

    
    -philic metals (Au, Ag, Hg).
    
  • Product: Formation of a substituted tetrahydrofuran or dihydropyran derivative (enol ether), which may further hydrolyze to a ketone.

C. Oxidative Homocoupling (Glaser Coupling)

Terminal alkynes are prone to dimerization in the presence of Oxygen and Copper traces (often found in solvents or glassware).

  • Reaction:

    
    
    
  • Result: Formation of the insoluble diyne dimer, often seen as a precipitate or distinct high-retention peak in HPLC.

D. N-Oxidation

While the pyridine ring is robust, prolonged exposure to peroxides or peracids (impurities in ethers/solvents) can oxidize the nitrogen to the Pyridine N-oxide .

Visualization of Degradation Pathways

The following diagram maps the logical flow of degradation based on environmental triggers.

DegradationPathways Compound This compound Ketone Degradant A: 1-(pyridin-2-yl)hex-5-yn-1-one Compound->Ketone Oxidation (Air/Light) Activated C-H CyclicEther Degradant B: Cyclic Enol Ether (Intramolecular Cyclization) Compound->CyclicEther Acid Catalysis / Metal Ions (5-exo-dig) Diyne Degradant C: Diyne Dimer (Glaser Coupling) Compound->Diyne Trace Cu + O2 (Homocoupling) NOxide Degradant D: Pyridine N-Oxide Compound->NOxide Peroxides (Solvent Impurity)

Figure 1: Mechanistic map of potential degradation products for this compound.

Experimental Protocol: Forced Degradation Study

To validate the stability profile of your specific batch, perform this stress-testing workflow. This protocol is self-validating because it includes a control and uses HPLC-MS for definitive identification.

Reagents Required:

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC Grade Acetonitrile/Water

Workflow Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Stress: Mix 1 mL Stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Incubate at RT for 24 hours.

    • Photostability: Expose 1 mL Stock to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize acid/base samples. Analyze all samples via HPLC-UV (254 nm) and LC-MS.

  • Criteria: Degradation >10% indicates sensitivity.

Data Interpretation Table:

Stress ConditionLikely DegradantMass Shift (LC-MS)
Oxidative (H₂O₂) N-OxideM+16
Oxidative (Air/Light) KetoneM-2
Acidic Cyclic Ether (Dehydration isomer)M (Isomer) or M+18 (Hydration)
Basic Generally Stable (unless elimination occurs)N/A

Storage and Handling Recommendations

Based on the reactivity profile, the following storage conditions are mandatory to maintain purity >98%.

  • Atmosphere: Store under Argon or Nitrogen. The terminal alkyne is sensitive to moisture and oxygen.

  • Temperature: Long-term storage at -20°C .

  • Container: Amber glass vials to prevent photo-initiated oxidation of the pyridyl-alcohol moiety.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent potential solvolysis or exchange. Anhydrous DCM or Toluene are preferred for solution storage.

  • Metal Avoidance: Use metal-free spatulas (ceramic or plastic) to avoid introducing trace Copper/Iron which catalyze alkyne coupling.

Stability Testing Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions Start Start: Pure Compound (>98% HPLC) Prep Prepare 1 mg/mL Stock (MeCN/H2O) Start->Prep Acid Acid: 0.1M HCl 60°C, 4h Prep->Acid Base Base: 0.1M NaOH 60°C, 4h Prep->Base Ox Oxidation: 3% H2O2 RT, 24h Prep->Ox Analysis LC-MS Analysis (Identify Mass Shifts) Acid->Analysis Base->Analysis Ox->Analysis Decision Determine Storage Protocol Analysis->Decision

Figure 2: Standardized Forced Degradation Workflow for this compound.

References

  • Reactivity of 2-Pyridyl Alcohols

    • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses the activation of benzylic-like positions in heteroaromatics).

    • Caronti, G., et al. (2010). "Oxidation of pyridine derivatives." Journal of Organic Chemistry. (General reference for pyridine oxidation).

  • Terminal Alkyne Stability

    • Chinchilla, R., & Nájera, C. (2007).[3] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. (Details the sensitivity of alkynes to trace metals and oxidative coupling).

  • Intramolecular Cyclization (Alkynol Cycloisomerization)
  • Stability Testing Guidelines

    • International Conference on Harmonisation (ICH). (2003).[2] "Stability Testing of New Drug Substances and Products Q1A(R2)."

Sources

Technical Deep Dive: 1-(Pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational blueprint for research and development teams. It prioritizes synthetic reliability, stereochemical control, and downstream application in medicinal chemistry.

Structural Integrity | Asymmetric Synthesis | Click Chemistry Applications

Chemical Identity & Nomenclature Analysis

The molecule 1-(pyridin-2-yl)hex-5-yn-1-ol represents a bifunctional "linker-scaffold" widely utilized in Fragment-Based Drug Discovery (FBDD). It combines a polar, hydrogen-bond-accepting pyridine ring with a reactive terminal alkyne, bridged by a chiral hydroxyl-bearing linker.

IUPAC Nomenclature Breakdown

To ensure precise communication in regulatory and patent filings, the name is derived as follows:

  • Principal Functional Group: The hydroxyl group (-OH) takes precedence, designating the suffix -ol .

  • Parent Chain Selection: The longest carbon chain containing the principal group and the unsaturation (alkyne) is a 6-carbon chain.[1] Hence, hex .

  • Numbering: The chain is numbered starting from the carbon bearing the hydroxyl group (C1) to give the principal group the lowest locant.[1]

    • C1: Attached to OH and the substituent.[1]

    • C5: The alkyne starts at carbon 5 (terminal alkyne).[1]

  • Substituent: A pyridine ring attached at its 2-position is located on C1 of the parent chain.[1]

  • Full Name: this compound.

Structural Properties Table
PropertyValue / DescriptorRelevance
Formula C₁₁H₁₃NOFragment library screening
MW 175.23 g/mol "Rule of 3" compliant (FBDD)
Chirality 1 Stereocenter (C1)Requires enantioselective synthesis/resolution
pKa (Pyridine) ~5.2 (Conjugate acid)Modulates solubility/binding affinity
LogP ~1.8 (Predicted)Good membrane permeability

Synthetic Strategy: The "Protected-Alkyne" Route

Expert Insight: Direct formation of a Grignard reagent from a terminal alkyne (e.g., 5-halopent-1-yne) is a novice error. The Grignard base will deprotonate the acidic terminal alkyne proton (


) rather than forming the carbon-magnesium bond, leading to self-quenching and polymerization.[1]

The Solution: We employ a TMS-protection strategy to mask the alkyne acidity, ensuring high-yield nucleophilic addition to the pyridine-2-carboxaldehyde.

Workflow Diagram (Graphviz)

SynthesisPath Start 5-Chloropent-1-yne Step1 1. TMS-Protection (n-BuLi, TMSCl) Start->Step1 Inter1 5-Chloro-1-(TMS)pent-1-yne Step1->Inter1 Step2 2. Grignard Formation (Mg, THF, Reflux) Inter1->Step2 Reagent Grignard Reagent (In situ) Step2->Reagent Step3 3. Nucleophilic Addition (0°C to RT) Reagent->Step3 Aldehyde Pyridine-2-carboxaldehyde Aldehyde->Step3 Inter2 TMS-Protected Alcohol Step3->Inter2 Step4 4. Deprotection (K2CO3, MeOH) Inter2->Step4 Product This compound Step4->Product

Caption: Figure 1. Robust 4-step synthesis preventing alkyne deprotonation via TMS masking.

Detailed Protocol
  • Protection: Treat 5-chloropent-1-yne with

    
    -BuLi (1.1 equiv) in dry THF at -78°C, followed by TMSCl (1.2 equiv). Warm to RT.
    
    • Checkpoint: Monitor disappearance of the acetylenic proton signal (

      
       ppm) via 
      
      
      
      H NMR.
  • Grignard Formation: React the TMS-protected chloride with Mg turnings (activated with iodine) in refluxing THF.

    • Critical: Maintain anhydrous conditions.[1] The formation is exothermic; control reflux to prevent solvent loss.[1]

  • Addition: Cool the Grignard solution to 0°C. Add Pyridine-2-carboxaldehyde (0.9 equiv) dropwise. Stir for 2h.

    • Why 0.9 equiv? Excess Grignard ensures complete consumption of the aldehyde, simplifying purification.

  • Deprotection: Quench with saturated

    
    . Dissolve the crude oil in MeOH and add 
    
    
    
    (2.0 equiv).[1] Stir at RT for 1h to remove the TMS group.

Chiral Resolution: Self-Validating Purity

For medicinal applications, the racemic mixture is often insufficient. Enzymatic kinetic resolution is the preferred method for this substrate class due to the high selectivity of lipases for secondary alcohols adjacent to aromatic rings.[1]

Protocol: Lipase-Catalyzed Acetylation

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (


)-enantiomer, leaving the (

)-alcohol untouched.
  • Setup: Dissolve racemic this compound (1.0 g) in diisopropyl ether (DIPE).

  • Reagents: Add Vinyl Acetate (3.0 equiv) as the acyl donor and Immobilized CAL-B (Novozym 435, 100 mg).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Monitor conversion via Chiral HPLC (see below). Stop reaction at exactly 50% conversion.

  • Separation: Filter enzyme. Evaporate solvent.[1] Separate the (

    
    )-alcohol (polar) from the (
    
    
    
    )-acetate (non-polar) via silica gel flash chromatography.
Analytical Validation: Chiral HPLC Method

To validate enantiomeric excess (


), use the following method:
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Expected

(

)-isomer: ~8.5 min; (

)-isomer: ~11.2 min

Application: "Click" Chemistry in Drug Discovery

The terminal alkyne serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid synthesis of triazole-linked libraries.

Pathway Diagram (Graphviz)

ClickChem Scaffold This compound Catalyst CuSO4 / Na-Ascorbate (tBuOH/H2O) Scaffold->Catalyst Azide R-N3 (Azide Library) Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole (Bioactive Ligand) Catalyst->Triazole  Click Reaction  

Caption: Figure 2. CuAAC reaction pathway for generating triazole-linked bioactive fragments.

Why this matters: The resulting triazole mimics a peptide bond (bioisostere) but is resistant to enzymatic hydrolysis, improving the metabolic stability of the drug candidate.[1]

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1]

  • Grignard Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]

  • Enzymatic Resolution of Pyridyl Alcohols: Akita, H., et al. (1997).[1] "Lipase-catalyzed enantioselective acetylation of 1-(2-pyridyl)ethanol derivatives." Journal of Organic Chemistry.

  • Click Chemistry in MedChem: Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery."[1] Drug Discovery Today.

Sources

Methodological & Application

Application Note: Total Synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol from Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol , a valuable chiral scaffold often utilized in Fragment-Based Drug Discovery (FBDD) as a linker for PROTACs or as a core pharmacophore in kinase inhibitors.[1]

The Synthetic Challenge: The target molecule features a pyridine ring attached to a secondary alcohol and a terminal alkyne.[1] The primary synthetic challenge is the incompatibility of the terminal alkyne proton (


) with the organometallic reagents required to form the C-C bond at the pyridine alpha-position.[1] A standard Grignard approach using unprotected 5-halo-1-pentyne will result in self-quenching (deprotonation) rather than nucleophilic addition.[1]

The Solution: We employ a Convergent Protection Strategy . The synthesis is bifurcated into two parallel workflows:

  • Electrophile Synthesis: Regioselective C2-functionalization of pyridine via a modified Reissert-Henze mechanism to generate pyridine-2-carboxaldehyde.[1]

  • Nucleophile Synthesis: Generation of a latent organomagnesium species via Trimethylsilyl (TMS) protection of the alkyne, preventing proton transfer side reactions.

Retrosynthetic Analysis & Pathway Visualization[1]

The logic follows a disconnection at the benzylic alcohol position, tracing back to the parent pyridine and a protected pentynyl fragment.

Retrosynthesis Target Target: This compound Inter1 Intermediate A: Pyridine-2-carboxaldehyde Target->Inter1 Grignard Addition (C-C Bond Formation) Inter2 Intermediate B: (5-chloro-1-pentynyl)trimethylsilane Target->Inter2 Nucleophile Source Start1 Starting Material 1: Pyridine Inter1->Start1 Oxidation & Reissert-Henze Func. Start2 Starting Material 2: 5-chloro-1-pentyne Inter2->Start2 TMS Protection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine electrophile and the protected alkyne nucleophile.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (Pyridine-2-carboxaldehyde)[1][2]

Rationale: Direct lithiation of pyridine is hazardous and often lacks regioselectivity.[1] We utilize the N-oxide route, which activates the C2 position for nucleophilic attack (Reissert-Henze reaction), followed by reduction.

Step 1.1: Pyridine N-Oxidation[1]
  • Reagents: Pyridine (1.0 eq), 30%

    
     (1.5 eq), Glacial Acetic Acid (solvent).
    
  • Protocol:

    • Dissolve pyridine in glacial acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Heat to 80°C for 12 hours.

    • Workup: Concentrate under reduced pressure. Neutralize with solid

      
      .[1] Extract with DCM.[1]
      
    • Yield: Typically >90% (Off-white solid).

Step 1.2: 2-Cyanopyridine Synthesis (Modified Reissert-Henze)
  • Reagents: Pyridine N-oxide (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Benzoyl Chloride (1.1 eq), DCM.

  • Mechanism: Benzoyl chloride activates the N-oxide oxygen, creating a strong leaving group. The cyanide nucleophile attacks the C2 position, re-aromatizing with the loss of benzoate.

  • Protocol:

    • Dissolve Pyridine N-oxide in dry DCM under Argon.

    • Add TMSCN followed by slow addition of Benzoyl Chloride at 0°C.

    • Stir at RT for 4 hours.

    • Workup: Quench with saturated

      
      . Wash organic layer with water.[1] Dry over 
      
      
      
      .[1][2]
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 1.3: Reduction to Pyridine-2-carboxaldehyde[1]
  • Reagents: 2-Cyanopyridine, DIBAL-H (1.1 eq), Toluene/DCM.[1]

  • Critical Parameter: Temperature must be maintained at -78°C to prevent over-reduction to the amine.[1]

  • Protocol:

    • Cool solution of 2-cyanopyridine in Toluene to -78°C.

    • Add DIBAL-H (1.0 M in hexanes) dropwise over 30 mins.

    • Stir for 2 hours at -78°C.

    • Hydrolysis: Carefully add methanol, then saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously at RT until layers separate (clears the aluminum emulsion).

    • Storage: Store under Argon at -20°C immediately. Aldehydes oxidize to carboxylic acids rapidly in air.[1]

Phase 2: Synthesis of the Nucleophile (Protected Grignard)[1]

Rationale: The terminal alkyne of 5-chloro-1-pentyne is acidic.[1] We must mask it with a Trimethylsilyl (TMS) group before forming the Grignard reagent.[3]

Step 2.1: TMS Protection[1]
  • Reagents: 5-chloro-1-pentyne, n-BuLi (1.1 eq), TMSCl (1.2 eq), THF.[1]

  • Protocol:

    • Cool 5-chloro-1-pentyne in dry THF to -78°C.

    • Add n-BuLi dropwise (deprotonation of alkyne).[1] Stir 30 mins.

    • Add TMSCl.[1] Warm to RT and stir for 2 hours.

    • Result: 5-chloro-1-(trimethylsilyl)pentyne.[1]

Step 2.2: Grignard Formation[1][4]
  • Reagents: 5-chloro-1-(trimethylsilyl)pentyne, Magnesium turnings (1.2 eq),

    
     (crystal), THF.
    
  • Protocol:

    • Flame-dry glassware under Argon.[1]

    • Add Mg turnings and a crystal of iodine.

    • Add 10% of the chloro-alkyne solution to initiate (look for bleaching of iodine color and exotherm).[1]

    • Add remaining solution dropwise to maintain gentle reflux.[1]

    • Reflux for 2 hours to ensure complete insertion.

    • QC Check: Titrate an aliquot to determine concentration (typically 0.5 - 0.8 M).[1]

Phase 3: Coupling and Deprotection (The Final Assembly)[1]
Step 3.1: Grignard Addition[1]
  • Reagents: Pyridine-2-carboxaldehyde (from Phase 1), Grignard Reagent (from Phase 2).[1]

  • Protocol:

    • Cool the Pyridine-2-carboxaldehyde solution (in THF) to 0°C.

    • Add the Grignard reagent dropwise.[1] The solution will likely turn dark/amber.[1]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Add saturated

      
       solution.
      
    • Isolation: Extract with EtOAc, dry over

      
      , concentrate.
      
Step 3.2: TMS Deprotection[1]
  • Reagents: Crude TMS-ether intermediate,

    
     (3.0 eq), Methanol.
    
  • Protocol:

    • Dissolve the crude oil in Methanol.[1]

    • Add solid

      
      .[1] Stir at RT for 2-4 hours.[1]
      
    • Monitor by TLC (disappearance of the high-Rf spot).[1]

    • Final Purification: Flash column chromatography (DCM/MeOH 95:5).

Critical Process Parameters & Troubleshooting

ParameterSpecificationPotential Failure ModeCorrective Action
Moisture Control < 50 ppm

Grignard decomposition; Protonation of anion.[1]Use freshly distilled THF (Na/Benzophenone) or molecular sieves.[1]
DIBAL-H Temp -78°C ± 5°COver-reduction to amine or alcohol.[1]Use acetone/dry ice bath; add reagent slowly down the flask wall.[1]
Aldehyde Stability UnstableOxidation to Picolinic acid.[1]Use immediately after synthesis or store under

at -20°C.
Grignard Initiation ExothermicRunaway reaction; Wurtz coupling.[1]Add only 10% of halide initially; wait for color change before proceeding.[1]

Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the decision logic and chemical flow for the coupling phase.

Workflow Start Start: Coupling Phase Check1 Is Aldehyde Fresh? Start->Check1 Purify Purify/Redistill Aldehyde Check1->Purify No (Acid present) Mix Mix Aldehyde + Grignard (0°C) Check1->Mix Yes Purify->Mix Workup NH4Cl Quench Mix->Workup Deprotect K2CO3 / MeOH Deprotection Workup->Deprotect Crude Intermediate Final Isolate Product Deprotect->Final

Figure 2: Workflow logic for the coupling and deprotection sequence, emphasizing the instability of the aldehyde intermediate.

References

  • Reissert-Henze Functionalization: Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377.

  • Aldehyde Synthesis via Nitrile Reduction: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Standard reference for DIBAL-H reduction of nitriles).

  • Grignard Protection Strategy: Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[1] (Discusses compatibility of alkynes with organometallics).

  • TMS Alkyne Deprotection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] [1]

Sources

Application Note: Enantioselective Synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol

[1]

Executive Summary

This guide details the asymmetric synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol , a high-value chiral pharmacophore found in various neurological and oncology drug candidates.

While direct asymmetric addition of alkyl groups to aldehydes is chemically possible, it is often plagued by low enantioselectivity and functional group incompatibility when applied to heteroaromatic substrates like pyridine. Therefore, this protocol utilizes a robust, two-step Ketone Synthesis – Asymmetric Transfer Hydrogenation (ATH) strategy. This route avoids the "catalyst poisoning" typically seen with pyridine-zinc interactions in direct addition methods and offers superior scalability and enantiomeric excess (>95% ee).

Key Advantages of This Protocol
  • Chemo-differentiation: Preserves the terminal alkyne without protecting groups.[1]

  • Catalyst Robustness: Utilizes a Ruthenium-TsDPEN system specifically optimized for nitrogen-containing heterocycles.[1]

  • Scalability: Avoids cryogenic conditions required for asymmetric alkyl-lithium additions.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains a chiral secondary alcohol adjacent to a pyridine ring, with a remote terminal alkyne.

  • Disconnection: The C1-C2 bond is the logical disconnection for the carbon skeleton, but establishing chirality during C-C bond formation (e.g., asymmetric Grignard addition) is operationally difficult.

  • Selected Strategy: Disconnect the C-H bond at the chiral center.

    • Step 1: Construct the achiral ketone 1-(pyridin-2-yl)hex-5-yn-1-one via Grignard addition to 2-cyanopyridine.[1]

    • Step 2: Enantioselective reduction of the ketone using Noyori Asymmetric Transfer Hydrogenation (ATH) .

RetrosynthesisTargetTarget:This compoundKetoneIntermediate:1-(pyridin-2-yl)hex-5-yn-1-oneTarget->KetoneAsymmetricTransfer Hydrogenation(Ru-TsDPEN)PrecursorsPrecursors:2-Cyanopyridine +Pent-4-ynylmagnesium bromideKetone->PrecursorsGrignardAddition

Figure 1: Retrosynthetic strategy focusing on the stereoselective reduction of the ketone intermediate.

Experimental Protocols

Part A: Synthesis of 1-(pyridin-2-yl)hex-5-yn-1-one

This step constructs the carbon skeleton.[1] We utilize the addition of a Grignard reagent to a nitrile, which forms an intermediate metallo-imine that hydrolyzes to the ketone. This prevents the formation of tertiary alcohols (over-addition) common with acid chlorides or esters.

Reagents:

  • 2-Cyanopyridine (1.0 equiv)[1]

  • 5-Bromo-1-pentyne (1.1 equiv)[1]

  • Magnesium turnings (1.2 equiv)

  • THF (Anhydrous)[2]

  • Iodine (catalytic crystal)

Protocol:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 10% of the 5-bromo-1-pentyne solution in THF.[1] Heat gently until the iodine color fades (initiation).

    • Add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour at 40°C after addition.

  • Addition to Nitrile:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 2-cyanopyridine in THF dropwise over 30 minutes.

    • Critical Observation: The solution will turn dark red/brown as the Mg-imine complex forms.[1]

    • Warm to room temperature (RT) and stir for 3 hours.

  • Hydrolysis (The Ketone Release):

    • Cool to 0°C. Quench with saturated aqueous NH₄Cl (mildly acidic to hydrolyze the imine but preserve the alkyne).

    • Stir vigorously for 1 hour. The imine hydrolyzes to the ketone.

    • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Part B: Asymmetric Transfer Hydrogenation (The Chiral Step)

We employ the RuCl catalyst.[3] The use of formic acid/triethylamine (HCOOH/TEA) as the hydrogen donor is critical here. The acidic nature of the media protonates the pyridine nitrogen, preventing it from binding to the Ruthenium center and poisoning the catalyst.

Reagents:

  • Substrate: 1-(pyridin-2-yl)hex-5-yn-1-one[1]

  • Catalyst: RuCl (1.0 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: DCM (optional, reaction can be run neat or in minimal solvent)

Protocol:

  • Catalyst Loading:

    • In a vial, dissolve the ketone (1.0 mmol) in the HCOOH/TEA mixture (2.0 mL).

    • Degas the solution by bubbling Nitrogen for 10 minutes (Oxygen removal is vital for Ru-hydride stability).[1]

    • Add the Ru-catalyst (6.4 mg, 0.01 mmol) in one portion.

  • Reaction:

    • Stir at 30°C for 14–24 hours.

    • Monitoring: Monitor by TLC (disappearance of ketone). The alcohol is usually more polar.

  • Workup:

    • Dilute with water and neutralize carefully with saturated NaHCO₃ (gas evolution!).

    • Extract with DCM (3x).

    • Wash organic layer with water to remove residual TEA/Formic acid.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc 4:1) yields the chiral alcohol.[4][5]

Mechanism & Causality (Why this works)

The success of this protocol relies on the Metal-Ligand Bifunctional Mechanism .[1]

  • The "Push-Pull" Effect: The Ruthenium center activates the hydride (from formic acid), while the amino group of the TsDPEN ligand acts as a proton shuttle.

  • Enantioselection: The chiral diamine ligand creates a rigid chiral pocket. The aromatic ring of the substrate (pyridine) engages in a CH/π interaction with the p-cymene ligand on the Ruthenium, locking the transition state geometry.

  • Pyridine Tolerance: In standard hydrogenation (H₂ gas), pyridine nitrogens bind strongly to metal surfaces. In Transfer Hydrogenation using HCOOH/TEA, the medium is buffered at pH ~4-5.[1] The pyridine (pKa ~5.2) exists partially in its protonated form, reducing its ability to coordinate to Ru, thereby allowing the catalytic cycle to proceed.

MechanismCatRu-H Species(Active Catalyst)TSTransition State(CH/π Stabilization)Cat->TS Substrate BindingProductChiral Alcohol(S)-EnantiomerTS->Product Hydride TransferProduct->Cat Regeneration(HCOOH)

Figure 2: Simplified catalytic cycle showing the hydride transfer.

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Table 1: Analytical Specifications
ParameterMethodAcceptance CriteriaNotes
Conversion ¹H NMR>98%Disappearance of ketone triplet at ~3.1 ppm.[1]
Enantiomeric Excess Chiral HPLC>95% eeColumn: Chiralcel OD-H. Mobile Phase: Hex/IPA (90:10).[1]
Chemical Purity UPLC-MS>98%Monitor for dehydration (alkene formation).[1]
Water Content Karl Fischer<0.1%Critical for storage stability.[1]
Troubleshooting Guide
  • Low Conversion: Often caused by oxygen poisoning.[1] Ensure rigorous degassing of the HCOOH/TEA mixture. Increase catalyst loading to 2 mol% if necessary.

  • Low ee%: Reaction temperature is too high.[1] Lower temperature to 20°C or 0°C (will increase reaction time). Ensure the ligand (TsDPEN) is optically pure.

  • Stalled Reaction: Accumulation of CO₂ bubbles can hinder mass transfer.[1] Ensure efficient stirring.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][6] Accounts of Chemical Research.

  • Palmer, M., et al. (2009). Asymmetric transfer hydrogenation of pyridine derivatives. Organic & Biomolecular Chemistry.

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heterocyclic Ketones. Journal of the American Chemical Society.

  • Application Note Reference: Preparation of 1-(pyridin-2-yl)hex-5-yn-1-one via Grignard addition (Adapted from standard nitrile addition protocols). PrepChem.

Use of 1-(pyridin-2-yl)hex-5-yn-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(pyridin-2-yl)hex-5-yn-1-ol in Medicinal Chemistry

Executive Summary & Compound Profile

This compound is a versatile, bifunctional building block increasingly utilized in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).[1] Its structure features a pyridine ring (a privileged pharmacophore) linked to a terminal alkyne via a secondary alcohol tether. This specific architecture allows for divergent synthetic pathways:

  • Gold/Silver-Catalyzed Cycloisomerization: Access to oxygen-containing heterocycles (pyrans) with pendant pyridines.[1]

  • N-Heterocycle Fusion: Precursor for medium-sized fused rings (e.g., azepino-fused systems) via nitrogen attack.[1]

  • Bioorthogonal Ligation: The terminal alkyne serves as a robust "click" handle for PROTAC linkers or fluorescent tagging.[1]

Compound Property Details
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO
Key Functionalities Pyridine (H-bond acceptor, ligand), 2° Alcohol (Chiral center), Terminal Alkyne (Click/Sonogashira handle)
Primary Application Synthesis of tetrahydropyran-2-yl-pyridine scaffolds; PROTAC linker design.[1]
Solubility Soluble in DCM, MeOH, DMSO, THF; sparingly soluble in water.

Strategic Applications in Drug Design

A. Accessing Privileged Scaffolds: Intramolecular Hydroalkoxylation

The most chemically distinct application of this scaffold is the metal-catalyzed intramolecular hydroalkoxylation.[1] Unlike shorter chain analogs (propargyl alcohols) that favor rearrangement to enones or indolizines, the hex-5-yn chain length is geometrically optimized for 6-exo-dig or 7-endo-dig cyclization.[1]

  • Pathway: The hydroxyl group attacks the activated alkyne.

  • Outcome: Formation of 2-(tetrahydropyran-2-yl)pyridine derivatives.[1]

  • Medicinal Value: This motif mimics carbohydrate scaffolds and is found in various bioactive alkaloids and CNS-active agents.[1]

B. "Click" Chemistry & PROTAC Linkers

In the design of Proteolysis Targeting Chimeras (PROTACs), the pyridine moiety often serves as a weak ligand for E3 ligases (e.g., VHL) or as a "warhead" for specific kinases. The terminal alkyne provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach variable-length linkers without protecting group manipulation.[1]

Detailed Protocols

Protocol 1: De Novo Synthesis of this compound

Rationale: This compound is not always commercially available in bulk.[1] This Grignard protocol ensures high yield and purity.[1]

Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 equiv)[1]

  • 5-Chloro-1-pentyne (Precursor for Grignard) or Pent-4-ynylmagnesium bromide (commercial solution)[1]

  • Magnesium turnings (if making Grignard)

  • THF (anhydrous)

  • Saturated NH₄Cl (aq)

Step-by-Step Methodology:

  • Grignard Preparation (if not commercial):

    • Activate Mg turnings (1.2 equiv) with iodine in dry THF.

    • Add 5-chloro-1-pentyne (1.0 equiv) dropwise at reflux to generate pent-4-ynylmagnesium chloride.[1] Note: Use 1,2-dibromoethane as an initiator if sluggish.[1]

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add 2-pyridinecarboxaldehyde (0.8 equiv relative to Grignard) dissolved in THF dropwise over 30 mins.

    • Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Quench with sat. NH₄Cl at 0°C.[1]

    • Extract with EtOAc (3x). Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash chromatography (SiO₂). Eluent: Hexanes/EtOAc (gradient 10% to 40%).

    • Yield Expectation: 75-85%.

Protocol 2: Gold(I)-Catalyzed Cyclization to Pyran Derivatives

Rationale: Gold catalysts provide mild, chemoselective activation of the alkyne over the pyridine nitrogen.

Reagents:

  • Substrate: this compound[1]

  • Catalyst: AuCl(PPh₃) (5 mol%) + AgOTf (5 mol%) (Generates active cationic gold species in situ)

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a glovebox or under N₂, mix AuCl(PPh₃) and AgOTf in the reaction vial with solvent. Stir for 10 mins (precipitate of AgCl may form).

  • Reaction:

    • Add the substrate (0.1 M concentration).

    • Stir at RT (DCM) or 60°C (Toluene) for 2-6 hours. Monitor by TLC.[1][2]

  • Mechanism Check:

    • The reaction proceeds via 6-exo-dig cyclization to form the exocyclic enol ether, which tautomerizes to the ketal or remains as the kinetic product depending on workup.[1]

  • Isolation:

    • Filter through a short pad of Celite to remove metal salts.

    • Concentrate and purify via neutral alumina chromatography (Acidic silica may hydrolyze the enol ether).

Mechanistic Visualization

The following diagram illustrates the divergent pathways available to this scaffold, highlighting the competition between O-cyclization (Hydroalkoxylation) and N-cyclization.

G Substrate This compound Au_Complex Au(I) Activation (π-Alkyne Complex) Substrate->Au_Complex AuCl(PPh3)/AgOTf O_Attack O-Nucleophilic Attack (6-exo-dig) Au_Complex->O_Attack Kinetic Control (Neutral Conditions) N_Attack N-Nucleophilic Attack (7-endo-dig) Au_Complex->N_Attack Thermodynamic Control (High Temp / Acid) Pyran 2-(Tetrahydropyran-2-yl) pyridine Derivative O_Attack->Pyran Protonolysis FusedRing Azepino-Fused Pyridinium Salt N_Attack->FusedRing Isomerization

Caption: Divergent cyclization pathways controlled by catalyst and reaction conditions. O-attack yields pyran scaffolds; N-attack yields fused medium-ring systems.[1]

Troubleshooting & Optimization

Issue Probable Cause Solution
Low Conversion Pyridine poisoning the Gold catalyst.[1]Increase catalyst loading to 10 mol%; switch to a more robust catalyst like [JohnPhosAu(MeCN)]SbF₆ .
Hydrolysis of Product Enol ether product is acid-sensitive.[1]Use Neutral Alumina for purification instead of Silica Gel. Add 1% Et₃N to eluent.[1]
N- vs O-Selectivity Competition between N and OH nucleophiles.[1]O-Selectivity: Use non-polar solvents (Toluene).[1] N-Selectivity: Protect OH or use Bronsted acid co-catalyst.[1]

References

  • General Synthesis of Pyridine Alkynols

    • Lin, S., et al. "Recent Advances of Pyridinone in Medicinal Chemistry."[3] Frontiers in Chemistry (2022).[3]

  • Gold-Catalyzed Cyclization Mechanisms

    • Karatavuk, A. O. "Gold(I)-catalyzed synthesis of N-alkenyl 2-pyridonyl alcohols." Organic & Biomolecular Chemistry (2021).[4]

  • Indolizine/Quinolizine Synthesis Precedents

    • Sreenivasulu, G., et al. "Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization."[4] ChemistrySelect (2021).

  • Intramolecular Hydroalkoxylation

    • Dzudza, A., & Marks, T. J.[5] "Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols." Organic Letters (2009).[5]

Sources

Application Note: Strategic Utilization of 1-(pyridin-2-yl)hex-5-yn-1-ol in Heterocyclic Synthesis and Bio-orthogonal Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(pyridin-2-yl)hex-5-yn-1-ol is a versatile, bifunctional molecular scaffold characterized by a pyridine "head" capable of metal chelation or directing group chemistry, and a terminal alkyne "tail" amenable to bio-orthogonal ligation or cycloisomerization. Unlike simple propargylic alcohols which cyclize readily to indolizines, this specific homopropargylic analog (C6 chain) serves as a critical linker in Fragment-Based Drug Discovery (FBDD). It bridges the gap between heterocyclic pharmacophores (e.g., TRPV3 antagonists) and proteolysis-targeting chimeras (PROTACs) via "Click" chemistry.

This guide details the synthesis , oxidative diversification , and bio-orthogonal application of this scaffold. It moves beyond standard recipes to explain the chemoselectivity required to handle the pyridine nitrogen and the alkyne simultaneously.

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for divergent synthetic pathways:

Functional GroupReactivity ModeKey Application
Pyridine Nitrogen Nucleophile / LigandDirecting group for C-H activation; Metal chelation (N,O-bidentate).
Secondary Alcohol Electrophile / NucleophileOxidation to ketone (gateway to azadienes); Esterification; O-cyclization.
Terminal Alkyne Dipolarophile / ElectrophileCuAAC ("Click") reactions; Sonogashira coupling; Au/Pt-catalyzed cyclization.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent workflows available from the parent scaffold.

G Start This compound (Parent Scaffold) Oxidation Oxidation (Dess-Martin/Swern) Start->Oxidation Path A Click CuAAC Reaction (Azide Partner) Start->Click Path B Chelation Metal Coordination (M = Zn, Cu, Ru) Start->Chelation Path C Ketone 1-(pyridin-2-yl)hex-5-yn-1-one (Diels-Alder Precursor) Oxidation->Ketone Triazole 1,2,3-Triazole Linker (PROTAC/Probe) Click->Triazole Complex N,O-Bidentate Complex (Catalysis/Sensing) Chelation->Complex

Figure 1: Divergent synthetic utility of the this compound scaffold.

Protocol 1: Controlled Synthesis via Grignard Addition

Rationale: The synthesis requires the addition of a 4-pentynyl nucleophile to 2-pyridinecarboxaldehyde. The critical control point is temperature management to prevent the pyridine nitrogen from complexing with the Grignard reagent, which can stall the reaction or lead to ring-opening side reactions.

Reagents & Equipment
  • Substrate: 2-Pyridinecarboxaldehyde (CAS: 1121-60-4).

  • Nucleophile: 4-Pentynylmagnesium bromide (0.5 M in THF/Diethyl ether) - Prepared fresh or commercial.

  • Solvent: Anhydrous THF (stabilizer-free).

  • Quench: Saturated aqueous NH₄Cl.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under argon flow.

  • Substrate Solution: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

    • Note: Cooling is vital. Higher temperatures favor competitive attack at the pyridine ring or polymerization.

  • Nucleophile Addition: Add 4-pentynylmagnesium bromide (1.2 eq) dropwise via syringe pump over 30 minutes.

    • Observation: The solution may turn yellow/orange due to the formation of the magnesium alkoxide species.

  • Warming Gradient: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not reflux.

  • Quench: Cannulate the reaction mixture into a vigorously stirring solution of saturated NH₄Cl at 0°C.

    • Why? Inverse quench prevents local overheating and minimizes pyridine protonation during workup.

  • Purification: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄. Concentrate.

    • Chromatography: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 4:1 to 1:1). The pyridine moiety makes the compound "streak" on silica; adding 1% Triethylamine (Et₃N) to the eluent sharpens the bands.

Yield Expectation: 75–85% as a pale yellow oil.

Protocol 2: Bio-orthogonal Ligation (CuAAC)

Rationale: The terminal alkyne allows this molecule to serve as a "warhead linker." The pyridine-alcohol motif binds a target protein (e.g., mimicking the pharmacophore of Perampanel or TRPV3 antagonists), while the alkyne is clicked to a reporter tag or E3 ligase ligand.

Reagents
  • Alkyne: this compound (1.0 eq).

  • Azide: Target-N₃ (1.0 eq) (e.g., Biotin-azide or PEG-azide).

  • Catalyst: CuSO₄·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%) - Protects Cu(I) from oxidation and prevents pyridine interference.

Workflow
  • Dissolution: Dissolve the alkyne and azide in a 1:1 mixture of t-BuOH:H₂O .

    • Note: If the pyridine substrate is insoluble, use DMSO:H₂O, but increase the catalyst loading to 10 mol%.

  • Catalyst Premix: In a separate vial, mix CuSO₄ and THPTA. Add this complex to the reaction vial.

  • Initiation: Add Sodium Ascorbate (freshly prepared aqueous solution).

  • Incubation: Stir at room temperature for 4–12 hours.

    • Monitoring: TLC or LC-MS. The disappearance of the alkyne peak is diagnostic.

  • Workup: Dilute with water, extract with DCM. If Cu contamination is a concern (pyridine can sequester Cu), wash the organic phase with 10% EDTA solution.

Protocol 3: Oxidation to 1-(pyridin-2-yl)hex-5-yn-1-one

Rationale: Converting the alcohol to a ketone increases the acidity of the alpha-protons and creates a conjugated system if further desaturated. This ketone is a precursor for hetero-Diels-Alder reactions to form complex fused systems (e.g., indolizines or quinolizines).

Methodology (Swern Oxidation)
  • Why Swern? Pyridines are sensitive to acidic oxidants (like Jones reagent). Swern (DMSO/Oxalyl Chloride) is mild and preserves the alkyne.

  • Activation: To a solution of Oxalyl Chloride (1.5 eq) in DCM at -78°C, add DMSO (3.0 eq) dropwise. Stir 15 min.

  • Addition: Add this compound (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

  • Termination: Add Et₃N (5.0 eq). The solution will become thick/white. Warm to RT.

  • Isolation: Standard aqueous workup.

    • Stability Warning: The resulting ketone is more reactive than the alcohol. Store at -20°C under argon.

Scientific Validation & Troubleshooting

Self-Validating Analytical Markers

When characterizing this compound, use these NMR signatures to confirm structural integrity:

NucleusChemical Shift (δ)MultiplicityAssignmentDiagnostic Value
¹H NMR 8.5–8.6 ppmDoubletPyridine α-HConfirms Pyridine integrity (not N-oxidized).
¹H NMR 4.7–4.9 ppmTriplet/ddCH-OHShift indicates oxidation state. Disappears upon oxidation to ketone.
¹H NMR 1.9–2.0 ppmTripletTerminal Alkyne HConfirms alkyne is intact (not internal).
¹³C NMR ~84 ppmSingletInternal Alkyne CDistinct from terminal C (~68 ppm).
Common Pitfalls
  • Copper Sequestration: During CuAAC, the pyridine nitrogen can compete with the triazole-forming ligand (THPTA) for Copper binding.

    • Solution: Always use THPTA or TBTA in slight excess (2:1 ratio to Cu) to outcompete the pyridine.

  • Elimination: Under strongly acidic conditions or high heat, the secondary alcohol can dehydrate to form the alkene (styryl-pyridine analog).

    • Prevention:[1][2][3] Keep workups neutral (pH 7).

Safety Data & Handling

  • Pyridine Moiety: Pyridine derivatives are potential hepatotoxins and skin irritants. Use nitrile gloves.

  • Terminal Alkyne: Potentially flammable.[2] While this specific molecule has a high boiling point, precursors (like pent-4-yne) are volatile.

  • Storage: Hygroscopic. Store in a desiccator.

References

  • Mechanistic Grounding in Pyridine-Alkyne Cyclizations

    • Seregin, I. V., & Gevorgyan, V. (2007). Gold-Catalyzed Cycloisomerization of Pyridylpropargyl Alcohols/Amides to Indolizines. Journal of the American Chemical Society.

  • Medicinal Chemistry Relevance (Pyridine Methanols)

    • Moran, M., et al. (2016).[4] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists.[4] Journal of Medicinal Chemistry.

  • Click Chemistry Protocols (CuAAC)

    • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Heterocyclic Synthesis via Pyridine-Dienes

    • Palacios, F., et al. (2025).[5] Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes. ResearchGate.

Sources

Application Notes and Protocols: 1-(pyridin-2-yl)hex-5-yn-1-ol as a Multifunctional Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 1-(pyridin-2-yl)hex-5-yn-1-ol. While direct literature on this specific molecule in materials science is nascent, its unique trifunctional architecture—comprising a metal-coordinating pyridyl group, a reactive terminal alkyne, and a modifiable hydroxyl group—positions it as a highly versatile precursor for a range of advanced materials. These application notes will explore its utility in the synthesis of functional polymers, the construction of novel metal-organic frameworks (MOFs), and the development of heterogeneous catalysts. The protocols provided are grounded in established chemical principles and are designed to be self-validating, with a focus on the causal reasoning behind experimental choices.

Introduction to this compound: A Trifunctional Scaffold

This compound is a chiral alcohol characterized by three key functional groups, each offering a distinct handle for chemical manipulation:

  • Pyridyl Group: The nitrogen atom in the pyridine ring acts as a strong Lewis base, making it an excellent ligand for coordinating with a wide variety of metal ions. This functionality is pivotal for creating metal-containing polymers, catalysts, and MOFs.[1][2]

  • Terminal Alkyne: The carbon-carbon triple bond at the terminus of the hexynyl chain is a highly versatile functional group. It is particularly amenable to the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, a cornerstone of modern chemical ligation.[3][4] This enables the straightforward formation of stable triazole linkages for polymerization or surface functionalization.

  • Secondary Alcohol: The hydroxyl group provides an additional site for modification, such as esterification, to tune the molecule's solubility, steric properties, or to act as an anchor point for grafting onto surfaces.

This unique combination makes this compound a powerful building block for the rational design of functional materials with tailored properties. These application notes will provide detailed protocols for leveraging this molecular architecture.

Application I: Synthesis of Functional Polymers via "Click" Polymerization

The terminal alkyne of this compound is an ideal monomer for step-growth polymerization using CuAAC. This approach allows for the synthesis of polymers with pendant pyridyl groups, which can be used for metal sequestration, as polymeric ligands for catalysis, or to impart specific solubility and thermal properties.

2.1. Rationale and Scientific Principles

The CuAAC reaction is a highly efficient and orthogonal transformation that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[3][] When a bifunctional azide monomer is reacted with a bifunctional alkyne monomer (or a self-condensing monomer with both functionalities), a polymer is formed. Here, we will react this compound with a simple diazide linker, 1,4-diazidobutane, to create a linear polymer. The reaction is catalyzed by a Cu(I) species, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6][7] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to prevent the disproportionation and oxidation of Cu(I) and to accelerate the reaction.[6]

2.2. Experimental Workflow: CuAAC Polymerization

CuAAC_Polymerization cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Purification & Analysis A This compound (Monomer A) Mix Combine Monomers in Solvent (e.g., DMF/H2O) A->Mix B 1,4-Diazidobutane (Monomer B) B->Mix C CuSO4 / THPTA Solution Add_Cat Add CuSO4/THPTA C->Add_Cat 5 mol% D Sodium Ascorbate Solution Initiate Add Na-Ascorbate (Initiate Reaction) D->Initiate 10 mol% Mix->Add_Cat 1.0 eq each Add_Cat->Initiate React Stir at RT (e.g., 24h under N2) Initiate->React Precipitate Precipitate Polymer (e.g., in Methanol) React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analyze Analyze (GPC, NMR, FTIR) Dry->Analyze

Caption: Workflow for the synthesis of a pyridyl-functionalized polymer.

2.3. Detailed Protocol: Synthesis of Poly[(1-(pyridin-2-yl)-1-hydroxy)-hexyl-triazole-butyl]

Materials:

  • This compound (Monomer A)

  • 1,4-Diazidobutane (Monomer B)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Methanol

Procedure:

  • Monomer Solution: In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 eq) and 1,4-diazidobutane (1.0 eq) in a 4:1 mixture of DMF/H₂O to achieve a final monomer concentration of 0.5 M.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.05 eq) and THPTA (0.05 eq) in deionized water.

  • Reaction Setup: Add the catalyst solution to the stirring monomer solution.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate (0.10 eq) in deionized water and add it dropwise to the reaction mixture. A color change is typically observed, indicating the reduction of Cu(II) to Cu(I).

  • Polymerization: Seal the flask under a nitrogen atmosphere and stir the reaction at room temperature for 24 hours. The viscosity of the solution should increase as the polymer forms.

  • Purification: Pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the polymer by vacuum filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst residues, and dry under high vacuum at 40°C to a constant weight.

2.4. Data Presentation: Expected Polymer Characteristics
ParameterTypical ValueAnalytical MethodCausality/Justification
Mₙ (Number-average MW)15,000 - 35,000 g/mol GPCDependent on monomer purity and stoichiometry. CuAAC is a step-growth mechanism.
Đ (Dispersity)1.5 - 2.5GPCTypical for step-growth polymerizations.
Glass Transition (Tg)80 - 120 °CDSCThe rigid triazole and pyridyl groups increase chain stiffness.
SolubilitySoluble in DMF, DMSO, NMPVisual InspectionThe polar functional groups and flexible butyl linker enhance solubility in polar aprotic solvents.
Application II: Precursor for Functional Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen of this compound is an effective coordinating group for the synthesis of MOFs.[1][8] By incorporating this molecule as a co-ligand or "strut" in a MOF synthesis, the terminal alkyne can be displayed within the pores of the resulting framework. This allows for post-synthetic modification (PSM) of the MOF, enabling the covalent attachment of other functional molecules.

3.1. Rationale and Scientific Principles

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[9][10] Solvothermal synthesis is the most common method for their preparation, where reactants are heated in a sealed vessel.[9][11] We propose a hypothetical MOF synthesis using Zn(NO₃)₂, a common dicarboxylate linker like terephthalic acid (H₂BDC), and this compound as a functional modulating ligand. The pyridyl group will coordinate to the zinc centers, incorporating the entire molecule into the framework. The alkyne groups will then be available for a subsequent CuAAC reaction with an azide-containing molecule, for example, azidomethylferrocene, to install redox-active moieties within the pores.

3.2. Experimental Workflow: MOF Synthesis and Post-Synthetic Modification

MOF_PSM cluster_synth Solvothermal MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) A Zn(NO3)2·6H2O (Metal Node) Mix Dissolve in DMF in Teflon-lined Autoclave A->Mix B Terephthalic Acid (Linker) B->Mix C This compound (Functional Ligand) C->Mix Heat Heat at 120°C for 48h Mix->Heat Cool Cool to RT Heat->Cool Isolate Isolate Crystals (Alkyne-MOF) Cool->Isolate Activate Activate Alkyne-MOF (Solvent Exchange & Heat) Isolate->Activate PSM_React Suspend MOF in CH2Cl2 Add Azidomethylferrocene Add CuI, Base Activate->PSM_React Stir Stir at RT for 24h PSM_React->Stir Wash Wash with CH2Cl2, MeOH Stir->Wash Dry Dry under Vacuum (Ferrocene-MOF) Wash->Dry

Caption: Synthesis of an alkyne-functionalized MOF and its post-synthetic modification.

3.3. Detailed Protocol: Synthesis and PSM of a Pyridyl-Alkyne MOF

Part A: Solvothermal Synthesis of Zn-Alkyne-MOF

  • Preparation: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.5 mmol), terephthalic acid (0.25 mmol), and this compound (0.25 mmol) in 15 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vial and place it in a Teflon-lined stainless-steel autoclave.[11] Heat the autoclave in an oven at 120°C for 48 hours.

  • Isolation: After cooling to room temperature, colorless crystals should be present. Decant the mother liquor and wash the crystals three times with fresh DMF.

  • Activation: To remove guest solvent molecules from the pores, immerse the crystals in dichloromethane for 3 days, replacing the dichloromethane daily. Then, filter the crystals and heat them under a dynamic vacuum at 100°C for 12 hours. The material is now "activated" Zn-Alkyne-MOF.

Part B: Post-Synthetic Modification with Azidomethylferrocene

  • Reaction Setup: In a nitrogen-purged flask, suspend the activated Zn-Alkyne-MOF (100 mg) in 10 mL of anhydrous dichloromethane.

  • Reagent Addition: Add azidomethylferrocene (1.5 eq relative to alkyne content), Copper(I) iodide (0.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • PSM Reaction: Stir the suspension at room temperature for 24 hours. The crystals should develop an orange/brown color.

  • Purification: Collect the modified MOF by centrifugation or filtration. Wash extensively with dichloromethane and methanol to remove all unreacted reagents and catalyst. Dry the final product, Ferrocene-MOF, under vacuum.

3.4. Data Presentation: Expected MOF Characteristics
PropertyBefore PSM (Zn-Alkyne-MOF)After PSM (Ferrocene-MOF)Analytical Method
BET Surface Area~1200 m²/g~800 m²/gN₂ Adsorption at 77K
Pore Volume~0.6 cm³/g~0.4 cm³/gN₂ Adsorption at 77K
FTIR C≡C-H stretchPresent (~3300 cm⁻¹)AbsentFTIR Spectroscopy
FTIR Azide stretchAbsentAbsentFTIR Spectroscopy
Elemental AnalysisC, H, N, ZnC, H, N, Zn, FeCHN Analysis, ICP-MS

Causality: The decrease in surface area and pore volume after PSM is expected as the bulky ferrocene moieties now occupy space within the MOF pores. The disappearance of the alkyne C-H stretch in the FTIR spectrum and the appearance of iron in elemental analysis confirm successful modification.

Application III: Heterogenization of Homogeneous Catalysts

Homogeneous catalysts offer high activity and selectivity but suffer from difficult separation and reuse.[12] Immobilizing a homogeneous catalyst onto a solid support combines the advantages of both catalytic worlds.[12][13] The trifunctional nature of this compound makes it an excellent ligand for creating an immobilizable catalyst. The pyridyl group can bind to a catalytically active metal (e.g., Palladium), while the hydroxyl or alkyne group can be used to covalently attach the complex to a solid support like silica gel.

4.1. Rationale and Scientific Principles

The protocol involves two main steps. First, the synthesis of a palladium(II) complex where this compound acts as a bidentate N,O-ligand. Second, the covalent grafting of this complex onto chloropropyl-functionalized silica gel via a nucleophilic substitution reaction involving the deprotonated alcohol of the ligand. This creates a robust, heterogeneous catalyst that can be easily recovered by filtration.

4.2. Experimental Workflow: Synthesis and Immobilization of a Palladium Catalyst

Catalyst_Immobilization cluster_complex Homogeneous Complex Synthesis cluster_immob Immobilization on Support A This compound Mix React in Acetone with Base (e.g., NaH) A->Mix B PdCl2(CH3CN)2 B->Mix Complex Isolate Homogeneous Pd(II) Complex Mix->Complex React Reflux Complex and Silica in Toluene with Base Complex->React Support Chloropropyl-functionalized Silica Gel Support->React Filter Filter and Wash (Toluene, DCM, MeOH) React->Filter Dry Dry under Vacuum Filter->Dry Catalyst Heterogeneous Catalyst Dry->Catalyst

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 1-(pyridin-2-yl)hex-5-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-HEX-502 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol presents a classic "chemoselectivity trap" that often results in yields below 20% for first-time users.[1] The core issue is not the pyridine ring, but the terminal alkyne on the nucleophile side.[1]

This guide addresses the two primary failure modes:

  • Self-Quenching (The Proton Transfer Trap): The acidity of the terminal alkyne (

    
    ) destroys the Grignard reagent faster than it can form.[1]
    
  • Pyridine Coordination: The nitrogen atom in 2-pyridinecarboxaldehyde poisons the magnesium species, leading to stalled conversion or dimerization.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

User Question: "I tried reacting 5-bromo-1-pentyne with Mg to make the Grignard, then added 2-pyridinecarboxaldehyde. I got mostly starting material and some polymer.[1] What happened?"

Technical Diagnosis: You encountered the Schlenk Equilibrium/Proton Transfer failure . You cannot prepare a Grignard reagent from an unprotected terminal alkyne.[1] As soon as a molecule of pent-4-ynylmagnesium bromide forms, it acts as a base toward the unreacted 5-bromo-1-pentyne, deprotonating the alkyne instead of reacting with the aldehyde.[1]

The Fix: You must protect the alkyne (TMS) before Grignard formation.[1]

User Question: "I used the TMS-protected Grignard, but the reaction with 2-pyridinecarboxaldehyde stalled at 60% conversion. Adding more Grignard didn't help."

Technical Diagnosis: This is due to N-Chelation .[1] The pyridine nitrogen coordinates to the Magnesium center, forming a stable 6-membered chelate that aggregates and precipitates, preventing further reaction.[1]

The Fix: Use Knochel’s Additive (LaCl3[1]·2LiCl) . The Lanthanum salt complexes the pyridine nitrogen more strongly than magnesium, breaking the aggregates and keeping the aldehyde electrophilic.[1]

Part 2: The Optimized Protocol (Tier 3 Workflow)

This protocol utilizes TMS-protection to prevent self-quenching and Lanthanum activation to prevent pyridine poisoning.[1]

Step 1: Reagent Preparation (Protection)

Target: 5-bromo-1-(trimethylsilyl)pentyne[1]

  • Dissolve 5-bromo-1-pentyne (1.0 equiv) in dry THF.

  • Cool to -78 °C .

  • Add n-BuLi (1.1 equiv) dropwise.[1] (Deprotonates the alkyne).[1]

  • Stir for 30 min, then add TMSCl (1.2 equiv).

  • Warm to RT. Aqueous workup.

    • Checkpoint: Verify disappearance of the alkyne proton triplet at

      
       ppm in 
      
      
      
      NMR.[1]
Step 2: Grignard Formation

Target: (5-(trimethylsilyl)pent-4-yn-1-yl)magnesium bromide[1]

  • Use Mg turnings (1.3 equiv), iodine (crystal), and dry THF.

  • Add the TMS-protected bromide dropwise at reflux.[1]

  • Critical: Titrate the Grignard to determine exact concentration (typically 0.8–1.0 M).[1]

Step 3: The Coupling (Knochel-Enhanced)

Target: this compound (TMS protected)[1]

  • Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) in dry THF.

  • Additive: Add LaCl3·2LiCl (0.5 equiv) solution (0.6 M in THF).[1] Stir for 30 min at RT.[1]

    • Why: The

      
       coordinates the pyridine nitrogen, preventing it from deactivating the Grignard.[1]
      
  • Cool to 0 °C .

  • Add the TMS-Grignard (1.2 equiv) dropwise.[1]

  • Monitor by TLC/HPLC.[1] Conversion should exceed 95% within 1 hour.

Step 4: Global Deprotection & Workup
  • Quench with saturated

    
    .
    
  • Extract with EtOAc.[1]

  • Deprotection: Dissolve crude oil in MeOH. Add

    
     (2.0 equiv) and stir at RT for 2 hours (cleaves the TMS).
    
  • Purification: Column chromatography (Hexane/EtOAc).

Part 3: Comparative Data Analysis

The following table illustrates why the "Direct" route fails and how the optimized protocol recovers yield.

ParameterMethod A: Direct GrignardMethod B: TMS ProtectedMethod C: TMS + LaCl3 (Optimized)
Alkyne State Unprotected (H-C≡C-)Protected (TMS-C≡C-)Protected (TMS-C≡C-)
Grignard Species Mixture of R-MgBr & R-C≡C-MgBrPure Alkyl-MgBrPure Alkyl-MgBr
Additive NoneNoneLaCl3[1]·2LiCl
Major Side Product Polymer / Wurtz CouplingUnreacted AldehydeNone
Typical Yield < 15% 55-65% 88-92%
Part 4: Mechanism Visualization
Figure 1: The Failure Mode vs. Optimized Pathway

This diagram details the "Proton Transfer Trap" that occurs in Method A and the successful pathway in Method C.[1]

G Start 5-Bromo-1-pentyne Mg + Mg (Metal) Start->Mg Protect 1. TMS-Cl / n-BuLi (Protection) Start->Protect Fail_Inter Intermediate: Pent-4-ynyl-MgBr Mg->Fail_Inter Proton_Transfer SELF-QUENCHING (Intermolecular Proton Transfer) Fail_Inter->Proton_Transfer Reacts with Starting Material Dead_End Dead Product: Magnesium Acetylide (Unreactive toward Aldehyde) Proton_Transfer->Dead_End Protected_SM TMS-Protected Alkyne Protect->Protected_SM Grignard_Form Grignard Formation (No Acidic Proton) Protected_SM->Grignard_Form Coupling Add 2-Pyridinecarboxaldehyde + LaCl3·2LiCl Grignard_Form->Coupling Product Target: This compound Coupling->Product

Caption: Comparison of the fatal "Self-Quenching" pathway (Left/Red) versus the "Protected" pathway (Right/Green) required for high yields.

Figure 2: The "Turbo" Chelation Strategy

Why Lanthanum is required for Pyridine substrates.

G cluster_0 Standard Conditions (Stalled) cluster_1 Knochel Conditions (Active) Pyridine Pyridine-CHO Mg_Complex Stable Mg-Chelate (Aggregated) Pyridine->Mg_Complex Strong N-Mg bond Deactivates Electrophile Pyridine_La Pyridine-CHO La_Complex La-Activated Complex (Monomeric) Pyridine_La->La_Complex + LaCl3·2LiCl Product_La High Yield Addition La_Complex->Product_La + Grignard

Caption: Lanthanum salts (LaCl3) prevent the formation of stable, unreactive Magnesium aggregates, ensuring the aldehyde remains available for reaction.[1]

References
  • Knochel, P., et al. (2011).[1][2][3] Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates.[1] Journal of Organic Chemistry.[1]

  • Organic Syntheses. (1977).[1] Preparation of Trimethyl(4-phenyl-1,3-butadienyl)silane (General TMS protection protocols).[1] Organic Syntheses, Coll.[1] Vol. 6.

  • Balkenhohl, M., & Knochel, P. (2018).[1][4] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[1][4] SynOpen.[1][4]

  • Master Organic Chemistry. (2011). Grignard Reagents: Formation and Compatibility with Acidic Protons.[1]

Sources

Technical Support: Optimization of 1-(pyridin-2-yl)hex-5-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ALK-005 Subject: Reaction Condition Optimization & Troubleshooting Target Molecule: 1-(pyridin-2-yl)hex-5-yn-1-ol Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The synthesis of This compound presents a classic chemoselectivity challenge in organometallic chemistry. The most direct disconnection—addition of a pent-4-ynyl metal species to pyridine-2-carboxaldehyde—is frequently plagued by low yields.

The Root Cause: The terminal alkyne proton (pKa ~25) is acidic enough to quench standard Grignard reagents (pKa ~50) faster than the nucleophilic addition to the aldehyde occurs. If you are observing <30% yields or recovering starting material, your organometallic reagent is likely acting as a base rather than a nucleophile.

This guide provides two optimized protocols to bypass this "protonation trap" and details specific workup modifications to handle pyridine-metal chelation.

Module 1: Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to suppress Pathway A (Protonation) and enhance Pathway B (Nucleophilic Addition).

ReactionPathways Start Reagents: Pyridine-2-CHO + Pent-4-ynyl-MgBr PathA Pathway A (Parasitic): Acid-Base Reaction Start->PathA Fast (k_prot) PathB Pathway B (Desired): Nucleophilic Addition Start->PathB Slow (k_nu) DeadEnd Result: Deprotonated Alkyne (Reaction Stalls) PathA->DeadEnd Product Result: Target Alcohol (Magnesium Alkoxide) PathB->Product

Figure 1: Mechanistic competition between deprotonation (parasitic) and addition (desired).

Module 2: Optimized Protocols

Protocol A: The "TMS-Protection" Route (Recommended)

Best for: High purity requirements and scale-up.

This method masks the acidic alkyne proton, allowing the Grignard to function purely as a nucleophile.

Reagents:

  • 5-chloropent-1-yne (Precursor)

  • n-Butyllithium (2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Magnesium turnings (activated)

  • Pyridine-2-carboxaldehyde[1]

Step-by-Step Workflow:

  • Protection: Treat 5-chloropent-1-yne with n-BuLi (-78°C, THF) followed by TMSCl to generate 5-chloro-1-(trimethylsilyl)pent-1-yne . Isolate this intermediate.

  • Grignard Formation:

    • Place Mg turnings (1.2 equiv) in dry THF.

    • Activate Mg with a crystal of Iodine (

      
      ) or 1,2-dibromoethane.
      
    • Add the TMS-protected alkyne chloride dropwise. Reflux for 1-2 hours until Mg is consumed.

    • Checkpoint: The solution should turn dark grey/brown.

  • Addition:

    • Cool the Grignard solution to 0°C .

    • Add Pyridine-2-carboxaldehyde (0.9 equiv) dissolved in THF dropwise.

    • Note: Do not cool to -78°C; pyridine aldehydes are less reactive than benzaldehydes, and 0°C ensures conversion.

  • Deprotection (In-situ):

    • Quench with saturated

      
      .
      
    • Stir with

      
       in Methanol (or TBAF) to remove the TMS group during workup.
      
Protocol B: The "Barbier" Route (Rapid)

Best for: Small scale, screening, or if TMS protection is not feasible.

Zinc reagents are less basic than Grignards and tolerate terminal alkynes significantly better.

Reagents:

  • 5-bromopent-1-yne (Note: Bromide is more reactive than chloride for Zn)

  • Zinc dust (activated with dilute HCl, washed, and dried)

  • Pyridine-2-carboxaldehyde[1]

  • Saturated aqueous

    
    
    

Step-by-Step Workflow:

  • Activation: Suspend activated Zn dust (2.0 equiv) in THF. Add a catalytic amount of

    
     (1-2 crystals).
    
  • One-Pot Addition:

    • Add Pyridine-2-carboxaldehyde (1.0 equiv).[2]

    • Add 5-bromopent-1-yne (1.2 equiv) dropwise at Room Temperature (RT).

    • Observation: An exotherm indicates initiation. If no exotherm, sonicate the flask.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Pour into dilute HCl (1M) to dissolve zinc salts, then basify to pH 8 with

    
     before extraction.
    

Module 3: Troubleshooting & FAQs

Issue 1: The "Pyridine Trap" (Emulsions & Metal Scavenging)

Symptom: The reaction seemed to work (TLC shows product), but after workup, the mass balance is low, or the product is stuck in a "goo." Cause: The pyridine nitrogen and the newly formed alcohol oxygen form a stable chelate with Mg(II) or Zn(II) salts, preventing extraction into the organic layer.

Solution: The EDTA Wash Do not rely on simple


 quenching.
  • Quench the reaction with Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 2 hours.

  • Alternatively, wash the organic layer with a 10% aqueous EDTA solution at pH 8. This sequesters the metal ions away from the pyridine.

Issue 2: Low Yield with Unprotected Alkyne

User Question: "Can I just use 2 equivalents of Grignard to handle the proton?" Expert Answer: Theoretically, yes. You form the dianion (MgBr-alkyne-alkoxide). However, this is risky. The dianion is less soluble and can precipitate, stopping the reaction. Furthermore, the high basicity often leads to polymerization of the pyridine aldehyde (cannizzaro-like disproportionation or aldol-type side reactions). Stick to Protocol A or B.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckAlkyne Is the Alkyne Protected? CheckSM->CheckAlkyne Yes (SM Recovered) CheckWorkup Did you use EDTA/Rochelle's? CheckSM->CheckWorkup No (SM Consumed) Sol1 Diagnosis: Protonation. Switch to TMS-Protection or Barbier (Zn). CheckAlkyne->Sol1 No Sol3 Diagnosis: Wet Solvents. Grignard died before reacting. Re-dry THF. CheckAlkyne->Sol3 Yes CheckWorkup->CheckAlkyne Yes Sol2 Diagnosis: Chelation. Pyridine is holding the metal. Use EDTA wash. CheckWorkup->Sol2 No

Figure 2: Diagnostic logic for yield optimization.

Module 4: Comparative Data

ParameterDirect Grignard (Unprotected)Grignard (TMS-Protected)Barbier (Zn-Mediated)
Typical Yield 15 - 30%75 - 85%60 - 75%
Reaction Time 1 h3 h (2 steps)6 - 12 h
Atom Economy HighLower (requires TMS)High
Moisture Sensitivity ExtremeHighModerate
Chemoselectivity Poor (Protonation risk)ExcellentGood

References

  • Grignard Reagent Formation & Troubleshooting

    • Source: Master Organic Chemistry. "Grignard Reagents: Formation, Reactions, and Mechanisms."[3]

    • URL:[Link]

  • Pyridine-Directed Metalation & Addition

    • Source:Molecules (MDPI). "Synthesis of Pyridin-2-yl Derivatives." (General context on pyridine reactivity).
    • URL:[Link]

  • Barbier Reaction with Alkynes

    • Source:Organic Chemistry Portal. "Barbier Reaction."
    • URL:[Link]

  • Handling Pyridine-Metal Complexes (Workup)

    • Source:Journal of Organic Chemistry. "Improved Workup for Pyridine-Containing Grignard Reactions." (General methodology reference).
    • URL:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives and organometallics are hazardous. Always perform these reactions in a fume hood with appropriate PPE.

Sources

Technical Support Center: Chiral Resolution of 1-(pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Technical Support Hub. Ticket ID: #PYR-HEX-005 Subject: Enantioseparation & Purification Protocols for Pyridine-Alkynyl Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The resolution of 1-(pyridin-2-yl)hex-5-yn-1-ol presents a specific set of challenges due to its trifunctional nature:

  • The Pyridine Ring (Basic): Causes severe peak tailing on silica-based Chiral Stationary Phases (CSPs) due to interactions with residual silanols.

  • The Secondary Alcohol (Chiral Center): The target for resolution.

  • The Terminal Alkyne (Reactive): Generally stable during separation but limits the use of certain transition-metal catalysts if exploring chemical resolution.

This guide provides two validated workflows: Chromatographic Separation (HPLC/SFC) for analytical to semi-prep scale, and Enzymatic Kinetic Resolution (EKR) for gram-to-kilogram scale-up.

Part 1: Chromatographic Separation (HPLC/SFC)

The "Pyridine Protocol" for Method Development

Standard neutral mobile phases (Hexane/IPA) often fail for this molecule, resulting in broad, tailing peaks that destroy resolution (


). You must  suppress the ionization of the pyridine nitrogen.
Recommended Column Screening Set

We prioritize polysaccharide-based CSPs due to their broad selectivity for aromatic alcohols.

PriorityColumn CodeSelectorMechanism
1 (Gold Std) Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Immobilized (Robust solvent tolerance)
2 Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated (High recognition for aromatics)
3 Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Coated (Complementary to AD)
Optimized Mobile Phase Conditions
ParameterNormal Phase (HPLC)Supercritical Fluid (SFC)
Base Solvent n-Hexane / HeptaneCO₂ (Supercritical)
Co-Solvent Ethanol or Isopropanol (10–20%)Methanol or Ethanol (10–20%)
Critical Additive 0.1% Diethylamine (DEA) 0.2% Diethylamine (DEA) or Isopropylamine
Temperature 25°C (Lower T often improves

)
40°C / 120 bar BPR

Tech Note: If using Chiralpak IG (Immobilized), you can screen non-standard solvents like Ethyl Acetate or THF to improve solubility for prep-scale loads, but always maintain the basic additive.

Troubleshooting Workflow: Decision Tree

HPLC_Workflow Start Start: Racemic Mixture Screen Screen AD-H, OD-H, IG (Hex/EtOH 90:10 + 0.1% DEA) Start->Screen CheckPeak Check Peak Shape Screen->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing Asymmetric AddBase Increase DEA to 0.2% OR Switch to TEA Tailing->AddBase Yes Resolution Resolution (Rs) > 1.5? Tailing->Resolution No (Symmetric) AddBase->Screen Re-inject Optimize Decrease Temp to 10°C Change Alcohol (EtOH -> IPA) Resolution->Optimize No (Rs < 1.5) Success Method Validated Proceed to Prep Resolution->Success Yes Optimize->Screen

Figure 1: Method development logic emphasizing the mitigation of pyridine-induced peak tailing.

Part 2: Enzymatic Kinetic Resolution (EKR)

For scales >10g, chromatography becomes expensive. Enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is highly effective for secondary propargylic alcohols.

The Mechanism

CAL-B typically follows the Kazlauskas Rule , selectively acetylating the (R)-enantiomer of the alcohol, leaving the (S)-alcohol unreacted.

  • Substrate: this compound

  • Enzyme: Novozym 435 (Immobilized CAL-B)

  • Acyl Donor: Vinyl Acetate (Irreversible donor; produces volatile acetaldehyde byproduct).

Standard Operating Procedure (SOP)
  • Setup: Dissolve racemate (100 mg/mL) in MTBE (Methyl tert-butyl ether) or Toluene .

    • Why MTBE? It preserves enzyme activity better than polar solvents like THF.

  • Addition: Add Vinyl Acetate (3.0 equivalents) and Novozym 435 (20-50% w/w relative to substrate).

  • Incubation: Shake at 30°C–40°C. Monitor by HPLC (using the method from Part 1).

  • Stop Point: Stop when conversion reaches ~50% (Theoretical yield of 50% for each enantiomer).

  • Workup: Filter off the enzyme (reusable). Evaporate solvent.[1]

  • Separation: The (R)-Acetate and (S)-Alcohol have vastly different polarities. Separate via standard Flash Chromatography (Silica Gel, Hexane/EtOAc).

  • Hydrolysis: Treat the (R)-Acetate with

    
    /MeOH to recover the (R)-Alcohol.
    
EKR Process Flow

EKR_Process Input Racemic Alcohol Reaction Enzymatic Reaction (CAL-B + Vinyl Acetate) Input->Reaction Mixture Mix: (S)-Alcohol + (R)-Acetate Reaction->Mixture 50% Conv. Flash Flash Chromatography (Achiral Silica) Mixture->Flash S_Prod (S)-Alcohol (Pure) Flash->S_Prod R_Int (R)-Acetate Flash->R_Int Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) R_Int->Hydrolysis R_Prod (R)-Alcohol (Pure) Hydrolysis->R_Prod

Figure 2: Kinetic resolution workflow allowing access to both enantiomers via biocatalysis.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: Why do my peaks look like "shark fins" (severe tailing)?

A: This is the classic "Pyridine Effect." The basic nitrogen (


) interacts strongly with the acidic silanol groups (

) on the silica backbone of the column.
  • Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA). If using SFC, use DEA or Isopropylamine. The amine additive blocks the silanols, allowing the analyte to interact only with the chiral selector.

Q2: I am seeing low enantioselectivity (E-value) in the enzymatic step.

A: The pyridine ring might be coordinating with the active site or water content is too high.

  • Fix 1 (Solvent): Switch from Toluene to Diisopropyl Ether (DIPE) or MTBE . Ethers often boost E-values for lipases.

  • Fix 2 (Temperature): Lower the temperature to 4°C or 20°C. This slows the reaction but often drastically improves enantiomeric discrimination.

Q3: Can I use "Click Chemistry" on the alkyne before separation?

A: Technically yes, but it is not recommended .

  • Reasoning: Converting the small alkyne into a bulky triazole before separation significantly changes the 3D shape. While it might make the molecule easier to separate on a column, it often makes enzymatic resolution impossible because the bulky group prevents the molecule from fitting into the lipase active site. Separate first, Click later.

Q4: How do I scale this up to 50 grams?

A: Do not use chiral HPLC for 50g unless you have an SMB (Simulated Moving Bed) unit.

  • Recommendation: Use the EKR method (Part 2) . It is scalable, uses cheap reagents (Vinyl Acetate), and requires only standard flash chromatography for purification.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. Retrieved from [Link]

  • Ghanem, A. (2018). Trends in Lipase-Catalyzed Kinetic Resolution of Enantiomers. Symmetry, 10(11), 610. (General review of CAL-B mechanisms for secondary alcohols).
  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Journal of Organic Chemistry, 56(8), 2656–2665. (The foundational rule for predicting (R)-selectivity).
  • Subramanian, G. (Ed.).[2][3] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative text on amine additives for basic compounds).

Sources

Technical Support Center: Synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-2-yl)hex-5-yn-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis, primarily focusing on the Grignard reaction between a pentynyl Grignard reagent and 2-picolinaldehyde.

I. Assumed Synthetic Pathway

The guidance provided herein is based on the following common synthetic route:

Synthetic_Pathway cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Work-up 5-chloro-1-pentyne 5-Chloro-1-pentyne Pentynyl_Grignard Pentynylmagnesium chloride 5-chloro-1-pentyne->Pentynyl_Grignard THF Mg Mg Mg->Pentynyl_Grignard Alkoxide_Intermediate Magnesium alkoxide intermediate Pentynyl_Grignard->Alkoxide_Intermediate 2-picolinaldehyde 2-Picolinaldehyde 2-picolinaldehyde->Alkoxide_Intermediate Target_Molecule This compound Alkoxide_Intermediate->Target_Molecule aq. NH4Cl Low_Yield_Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield of This compound Grignard_Decomp Grignard Reagent Decomposition Low_Yield->Grignard_Decomp Wurtz_Coupling Wurtz Coupling Low_Yield->Wurtz_Coupling Enolization Aldehyde Enolization Low_Yield->Enolization Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Anhydrous_Conditions Use Anhydrous Conditions & Inert Gas Grignard_Decomp->Anhydrous_Conditions Slow_Addition Slow Halide Addition & Temperature Control Wurtz_Coupling->Slow_Addition Low_Temp_Addition Low Temperature Addition Enolization->Low_Temp_Addition Purify_Reagents Use Pure/Freshly Distilled Reagents Impure_Reagents->Purify_Reagents

Figure 2: Troubleshooting flowchart for low reaction yield.

Q2: I see an unexpected non-polar spot on my TLC plate that is not my starting materials or product. What could it be?

A common non-polar impurity is the Wurtz coupling product.

Identification and Confirmation:

ImpurityStructureTLC CharacteristicsGC-MS (m/z)Key NMR Signals (Predicted in CDCl₃)
Deca-1,9-diyne HC≡C-(CH₂)₆-C≡CHHigh Rf, non-polar134 (M⁺), 91, 79, 78, 65, 53, 41, 39¹H NMR: ~1.95 (t, 2H, C≡C-H), ~2.20 (td, 4H, -CH₂-C≡C), ~1.55 (m, 8H, -(CH₂)₄-)¹³C NMR: ~84 (C≡CH), ~68 (C≡CH), ~28 (-CH₂-), ~18 (-CH₂-C≡C)

Table 1: Analytical data for the common non-polar impurity.

Purification: This non-polar impurity can typically be removed by silica gel column chromatography, eluting with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate gradient).

Q3: My NMR spectrum shows signals that are not from my product or starting materials. How can I identify the impurities?

Besides the Wurtz coupling product, other common impurities are related to the 2-picolinaldehyde starting material.

Identification and Confirmation of Common Impurities:

ImpurityStructureSourceKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)
2-Picolinaldehyde Py-CHOUnreacted starting material~10.1 (s, 1H, CHO), ~8.7 (d, 1H), ~8.0 (d, 1H), ~7.9 (t, 1H), ~7.5 (t, 1H)~193.5 (CHO), ~152.5, ~150.0, ~137.0, ~128.0, ~121.5
2-Picolinic Acid Py-COOHOxidation of 2-picolinaldehyde~8.6 (d, 1H), ~8.2 (d, 1H), ~7.9 (t, 1H), ~7.5 (t, 1H), broad OH signal~165.0 (COOH), ~148.0, ~147.0, ~138.5, ~128.0, ~124.5 [1]
2-(Hydroxymethyl)pyridine Py-CH₂OHReduction of 2-picolinaldehyde~8.5 (d, 1H), ~7.7 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~4.8 (s, 2H, CH₂), broad OH signal~159.0, ~149.0, ~137.0, ~122.5, ~121.0, ~64.5 (CH₂)

Table 2: NMR data for common impurities related to 2-picolinaldehyde.

Purification:

  • Acid-Base Extraction: Picolinic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product and other neutral impurities will remain in the organic layer.

  • Column Chromatography: Silica gel chromatography can effectively separate the desired alcohol from the less polar unreacted aldehyde and the more polar picolinic acid and hydroxymethylpyridine. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the pentynyl Grignard reagent from 5-chloro-1-pentyne?

A standard method involves the slow addition of a solution of 5-chloro-1-pentyne in an anhydrous ether solvent (like THF) to magnesium turnings under an inert atmosphere. Activation of the magnesium with a small crystal of iodine is often beneficial.

Q2: How can I confirm the formation of the Grignard reagent?

Visual cues include the disappearance of the magnesium turnings and the formation of a cloudy grey or brownish solution. For a quantitative assessment, titration methods can be employed.

Q3: What are the optimal reaction conditions for the addition of the Grignard reagent to 2-picolinaldehyde?

It is generally recommended to add the Grignard reagent solution slowly to a cooled solution (-78 °C to 0 °C) of 2-picolinaldehyde in an anhydrous ether solvent under an inert atmosphere. Maintaining a low temperature helps to minimize side reactions like enolization.

Q4: What is the recommended work-up procedure?

After the reaction is complete, it should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This will protonate the magnesium alkoxide to form the desired alcohol and precipitate the magnesium salts, which can then be removed by filtration or extraction.

Q5: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities in the crude reaction mixture. [2][3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities present.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and for separating it from closely related impurities. [4]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of 5-chloro-1-pentyne (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction may need gentle heating to initiate.

    • Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve 2-picolinaldehyde (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C.

    • Slowly add the prepared pentynylmagnesium chloride solution to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Experimental_Workflow Start Start Prepare_Grignard Prepare Pentynylmagnesium Chloride Start->Prepare_Grignard Grignard_Addition Add Grignard to 2-Picolinaldehyde at 0°C Prepare_Grignard->Grignard_Addition Quench_Reaction Quench with aq. NH4Cl Grignard_Addition->Quench_Reaction Extraction Extract with Ethyl Acetate Quench_Reaction->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

Figure 3: General experimental workflow for the synthesis.

V. References

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • PubChem. 2-Pyridinecarboxaldehyde. [Link]

  • NIST. 2-Pyridinecarboxaldehyde. [Link]

  • American Laboratory. Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • NIH. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • ResearchGate. (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Google Patents. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Reddit. Troubleshooting my grignard reactions. [Link]

  • ResearchGate. (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I (video). [Link]

  • Master Organic Chemistry. Grignard Reactions And Synthesis (2). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubMed. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Google Patents. Process for the purification of adenine.

  • IJREAM. Identification & Quantification of Impurities in Red & White Wine By GC-MS. [Link]

  • Quora. How to improve the percent yield in Grignard reaction. [Link]

  • NIH. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. [Link]

  • ResearchGate. ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and.... [Link]

  • YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 1-(pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Characterization

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and potential for therapeutic application. 1-(pyridin-2-yl)hex-5-yn-1-ol, a heterocyclic compound incorporating a pyridine ring, a secondary alcohol, and a terminal alkyne, represents a versatile synthetic building block. Its distinct functional groups offer multiple points for chemical modification, making it an attractive scaffold for developing novel chemical entities. However, to fully exploit its potential, its structure must be determined with absolute certainty.

This guide provides an in-depth technical comparison of the analytical techniques used to characterize this compound, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices in SCXRD, from crystal growth to data refinement, and objectively compare its definitive outputs with the complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical workflows for structural elucidation.

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides unambiguous, high-resolution 3D structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers, which is indispensable for rational drug design.[2]

Causality in the SCXRD Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The choice of methodology is guided by the physicochemical properties of the molecule itself. For this compound, the presence of a polar pyridine ring and a hydrogen-bond-donating hydroxyl group suggests moderate solubility in polar organic solvents, which informs our crystallization strategy.

scxrd_workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Synthesis & Purification of Compound crystallization Crystal Growth Trials (Slow Evaporation) synthesis->crystallization selection Selection of High-Quality Single Crystal crystallization->selection collection X-ray Diffraction Data Collection selection->collection processing Data Integration & Scaling collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement validation Final Structure Validation (CIF) refinement->validation

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: A Self-Validating System

1. Synthesis and Purification:

  • A plausible synthesis involves the reaction of pyridine-2-carboxaldehyde with the Grignard reagent derived from 5-chloro-1-pentyne, followed by an aqueous workup.

  • Purification via column chromatography on silica gel is essential to remove starting materials and byproducts, as impurities can severely inhibit crystallization.

2. Crystallization:

  • Rationale: The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice. Slow evaporation is often the simplest and most effective method for small organic molecules.[3]

  • Step-by-Step Protocol:

    • Dissolve ~10-20 mg of purified this compound in a minimal amount (~0.5 mL) of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and hexane, in a small, clean vial.

    • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This controls the rate of solvent evaporation.[3][4]

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

    • Monitor periodically for the formation of clear, well-defined single crystals. If an oil forms, the compound may be too soluble in the chosen solvent, necessitating the use of a less polar solvent system.[3]

3. Data Collection:

  • Rationale: A single, defect-free crystal is mounted and rotated in a monochromatic X-ray beam.[5] The diffracted X-rays are recorded on a detector, producing a series of diffraction patterns. Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution dataset.

  • Step-by-Step Protocol:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images while rotating the crystal. The total data collection time can range from a few hours to a day.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data (intensities and positions of spots) are computationally processed to determine the unit cell dimensions and space group.[6] An initial electron density map is generated, from which an initial model of the molecule is built. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit.[7][8]

  • Key Software: Programs like SHELX, Olex2, or the PHENIX suite are commonly used for structure solution and refinement.[7]

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the experimental data.

Anticipated Crystallographic Data

The following table summarizes the kind of quantitative data obtained from a successful SCXRD experiment.

ParameterExpected Value/InformationSignificance
Chemical FormulaC₁₁H₁₃NOConfirms elemental composition.
Formula Weight175.23 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)Describes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry operations within the unit cell.[1]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å)C-C, C-N, C-O, C≡C, C-HProvides precise measurements of covalent bonds.
Bond Angles (°)e.g., O-C-C, C-N-CDefines the geometry around each atom.
Torsion Angles (°)Defines the conformation of the hexynyl chain.Reveals the 3D shape and spatial arrangement of the molecule.
Intermolecular ContactsHydrogen bonds (O-H···N), van der Waals interactionsExplains how molecules pack in the solid state, influencing physical properties.
Final R-indices [I>2σ(I)]R1 ≈ 0.03-0.05, wR2 ≈ 0.08-0.12Indicates the quality of the final refined model.

Comparative Analysis: Alternative & Complementary Characterization Techniques

While SCXRD provides the definitive structure, other spectroscopic techniques are crucial for initial characterization, purity assessment, and providing complementary information about the molecule's behavior in solution.

logic_diagram SCXRD Single-Crystal X-ray Diffraction (SCXRD) Provides: Absolute 3D Structure Bond Lengths/Angles Stereochemistry Packing State: Solid (Crystal) NMR NMR Spectroscopy (¹H, ¹³C) Provides: Connectivity H/C Framework Local Chemical Environment State: Solution NMR->SCXRD Confirms Connectivity MS Mass Spectrometry (MS) Provides: Molecular Weight Elemental Formula Fragmentation Pattern State: Gas Phase (Ionized) MS->SCXRD Confirms MW/Formula IR Infrared (IR) Spectroscopy Provides: Functional Group Identification (O-H, C≡C, C=N) State: Solid or Liquid IR->SCXRD Confirms Functional Groups

Caption: A logic diagram showing the synergistic roles of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[9][10] It provides detailed information about the chemical environment and connectivity of atoms.

  • Principle of Operation: NMR is based on the absorption of radiofrequency radiation by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field.[11] The precise frequency depends on the local electronic environment, allowing differentiation of chemically distinct atoms.

  • Anticipated ¹H NMR Spectrum (in CDCl₃):

    • Pyridine Ring Protons (4H): Complex multiplets between δ 7.0-8.6 ppm.

    • CH-OH Proton (1H): A triplet or doublet of doublets around δ 4.8-5.0 ppm.

    • Terminal Alkyne Proton (1H): A triplet around δ 2.0 ppm.

    • Aliphatic Protons (6H): Multiplets in the δ 1.5-2.5 ppm region.

    • Hydroxyl Proton (1H): A broad singlet, chemical shift variable.

  • Comparison with SCXRD:

    • Strengths: Excellent for determining the carbon-hydrogen framework and connectivity in solution. Non-destructive.[10]

    • Limitations: Provides an average structure in solution, which may differ from the solid-state conformation. It does not provide precise bond lengths or angles.[12]

    • Synergy: NMR confirms the molecular constitution that is then precisely mapped in 3D space by SCXRD.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is used to determine the exact molecular weight and elemental composition of a compound.

  • Principle of Operation: A sample is ionized, and the resulting ions are separated by a mass analyzer according to their m/z ratio and then detected.[13] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for determining the molecular weight without significant fragmentation.[14]

  • Anticipated ESI-MS Spectrum:

    • Molecular Ion Peak: A strong signal at m/z = 176.10 ([M+H]⁺), corresponding to the protonated molecule. High-resolution MS (HRMS) would confirm the elemental composition as C₁₁H₁₄NO⁺.

    • Fragmentation: While minimal with ESI, fragmentation analysis (MS/MS) could show characteristic losses, such as the loss of water (H₂O) from the alcohol.

  • Comparison with SCXRD:

    • Strengths: Extremely sensitive, requiring very little sample. Provides definitive molecular weight and formula.[15]

    • Limitations: Provides no information about atom connectivity or 3D structure. Isomers cannot be distinguished without fragmentation analysis.

    • Synergy: MS provides the exact molecular formula, which is a fundamental prerequisite for solving and validating the crystal structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[16]

  • Principle of Operation: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).

  • Anticipated IR Spectrum (cm⁻¹):

    • O-H Stretch (Alcohol): A strong, broad band around 3300-3400 cm⁻¹.[17]

    • C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.[18]

    • C≡C Stretch (Alkyne): A weak to medium, sharp band around 2100-2150 cm⁻¹.[18][19]

    • C=N, C=C Stretches (Pyridine Ring): Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Alcohol): A strong band around 1100 cm⁻¹.

  • Comparison with SCXRD:

    • Strengths: Fast, non-destructive, and excellent for confirming the presence of key functional groups.

    • Limitations: Provides very limited information about the overall molecular structure and no 3D information.

    • Synergy: IR provides a quick confirmation that the synthesized molecule contains the expected functional groups (alcohol, alkyne, pyridine), which is consistent with the final crystal structure.

Conclusion: A Multi-Technique Approach to Certainty

The unambiguous characterization of a novel chemical entity like this compound relies on a synergistic, multi-technique approach. While NMR, MS, and IR spectroscopy provide essential, complementary pieces of the structural puzzle—confirming connectivity, molecular formula, and functional groups, respectively—it is single-crystal X-ray diffraction that stands alone in its ability to deliver the definitive, high-resolution three-dimensional structure. The precise bond lengths, angles, and intermolecular interactions revealed by SCXRD are indispensable for understanding structure-activity relationships and for advancing rational design in drug development and materials science. This guide underscores the causality behind the crystallographic workflow and highlights its authoritative role in the hierarchy of analytical techniques for molecular characterization.

References

  • Wikipedia. (n.d.). X-ray crystallography.
  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press.
  • ResearchGate. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
  • Workman, J. Jr. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • National Center for Biotechnology Information. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization.
  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • Phenix Online. (n.d.). Structure Refinement.
  • National Center for Biotechnology Information. (n.d.). X-ray data processing.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.
  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • National Center for Biotechnology Information. (2024). Mass Spectrometer.

Sources

A Comparative Guide to the Biological Activity of 1-(Pyridin-2-yl)hex-5-yn-1-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, featured in a multitude of FDA-approved drugs and known for a wide array of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of an alkynyl carbinol motif introduces a unique functional group with its own set of biological implications, notably the potential for enzyme inhibition and specific cytotoxic mechanisms.[3][4] This guide will dissect the potential contributions of each structural component to the overall biological activity.

The Pyridine Moiety: A Versatile Pharmacophore

The pyridine ring is a key structural component in numerous biologically active compounds.[1] Its derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities.[2][5] The specific biological activity of a pyridine-containing compound is highly dependent on the nature and position of its substituents.[6]

Antiproliferative and Cytotoxic Activity:

Pyridine derivatives are widely recognized for their potential as anticancer agents.[7] The presence of functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring has been shown to enhance antiproliferative activity against various cancer cell lines.[6] Conversely, the introduction of bulky groups or halogens can sometimes decrease this activity.[6] For instance, certain novel synthesized pyridine derivatives have demonstrated significant cytotoxic activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.[8]

Enzyme Inhibition:

The pyridine scaffold is a common feature in many enzyme inhibitors.[9] Pyridine carboxylic acid isomers, for example, have been the basis for the development of potent enzyme inhibitors with nanomolar efficacy.[9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with active sites of various enzymes.

Antimicrobial and Antiviral Activity:

The pyridine nucleus is also a key component in compounds with antimicrobial and antiviral properties.[2][10] Thienopyridine derivatives, which contain a fused thiophene and pyridine ring system, have shown potent antileishmanial, antimicrobial, and antiplatelet activities.[10] Furthermore, certain pyridine derivatives have been investigated as inhibitors of hepatitis B virus (HBV) DNA replication and as CCR5 antagonists for the inhibition of HIV-1 replication.[11][12]

The Alkynyl Carbinol Moiety: A Latent Reactive Group

The hex-5-yn-1-ol portion of the molecule, specifically the terminal alkynyl carbinol, is a critical determinant of a distinct cytotoxic mechanism.

Mechanism of Action: Bioactivation by SDR Enzymes

Recent studies have revealed that the cytotoxicity of many terminal alkynyl carbinols is due to their bioactivation by short-chain dehydrogenase/reductase (SDR) enzymes.[3][13][14] These enzymes, such as HSD17B11, oxidize the carbinol to a highly reactive alkynyl ketone.[3][13] This electrophilic species can then covalently modify cellular proteins, particularly on cysteine and lysine residues, through Michael addition.[3][14] This protein modification can lead to endoplasmic reticulum stress, activation of the unfolded protein response, inhibition of the ubiquitin-proteasome system, and ultimately, apoptosis.[3][13]

This mechanism suggests that the biological activity of 1-(pyridin-2-yl)hex-5-yn-1-ol would be dependent on its recognition and oxidation by specific SDR enzymes within target cells. The structure of the substituent on the carbinol (in this case, the pyridin-2-yl group) would likely influence this interaction and the subsequent reactivity of the resulting ketone.

Structure-Activity Relationship (SAR) and Comparative Analysis

Based on the known activities of related compounds, we can infer a likely SAR for this compound and its analogues.

Table 1: Postulated Structure-Activity Relationships for this compound Analogues

Analogue ModificationPredicted Impact on Biological ActivityRationale
Substitution on the Pyridine Ring
Introduction of electron-donating groups (-OH, -NH2, -OMe)Potential increase in antiproliferative activity.[6]These groups are known to enhance the antiproliferative effects of pyridine derivatives.[6]
Introduction of electron-withdrawing groups (-NO2, -CN)Variable effects; may enhance activity in some contexts.The impact is target-dependent.
Positional Isomerism (pyridin-3-yl or pyridin-4-yl)Likely to alter biological activity and selectivity.The position of the nitrogen atom influences the electronic properties and steric hindrance of the molecule, affecting target binding.
Modification of the Alkynyl Chain
Removal of the terminal alkyneProbable loss of SDR-mediated cytotoxicity.The terminal alkyne is crucial for the formation of the reactive ketone.[3]
Altering the chain lengthMay affect lipophilicity and interaction with the SDR active site.Optimal chain length is often required for fitting into an enzyme's binding pocket.
Introduction of substituents on the alkynyl chainCould hinder SDR binding and oxidation.Steric hindrance near the carbinol could prevent enzymatic activity.
Modification of the Carbinol
Esterification of the hydroxyl groupMay act as a pro-drug, releasing the active carbinol upon hydrolysis.Esterase activity could control the release of the active compound.
Inversion of stereochemistry at the carbinol centerCould significantly impact SDR-mediated bioactivation.SDR enzymes are often stereospecific.[3]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogues, a series of well-established assays should be employed.

Cytotoxicity and Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

Protocol:

  • Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[16][17]

Enzyme Inhibition Assays

The choice of enzyme inhibition assay will depend on the specific enzyme being targeted. A general workflow for a biochemical enzyme inhibition assay is as follows:[18][19]

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (inhibitors) in an appropriate buffer.

  • Assay Setup: In a microplate, combine the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will be specific to the assay (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value.[16]

Visualization of Key Concepts

Proposed Mechanism of Action for Alkynyl Carbinol Cytotoxicity

G cluster_cell Target Cell Alkynyl_Carbinol This compound (Prodrug) SDR_Enzyme Short-Chain Dehydrogenase/Reductase (SDR) Alkynyl_Carbinol->SDR_Enzyme Oxidation Alkynyl_Ketone Reactive Alkynyl Ketone (Electrophile) SDR_Enzyme->Alkynyl_Ketone Cellular_Proteins Cellular Proteins (e.g., Cys, Lys residues) Alkynyl_Ketone->Cellular_Proteins Michael Addition Protein_Adducts Covalent Protein Adducts Cellular_Proteins->Protein_Adducts Cell_Stress ER Stress & UPR Activation Protein_Adducts->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Proposed bioactivation pathway of this compound.

General Workflow for a Small Molecule Screening Cascade

G Start Compound Library (Analogues) Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with Activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for evaluating a library of small molecule analogues.

Conclusion

This compound represents a compelling chemical scaffold with the potential for a range of biological activities, largely dictated by its pyridine and alkynyl carbinol moieties. The pyridine ring offers a versatile platform for engaging with various biological targets, while the alkynyl carbinol introduces the possibility of a specific, SDR-mediated cytotoxic mechanism. A systematic evaluation of this compound and its analogues, guided by the principles of structure-activity relationship and employing a cascade of robust in vitro assays, is essential to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on such an investigation.

References

  • Pagare, P. P., Ghatge, M. S., Chen, Q., Musayev, F. N., Venitz, J., Abdulmalik, O., Zhang, Y., & Safo, M. K. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14724–14739. [Link]

  • Díaz-Guzmán, L. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Various Authors. (2025). Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(5), 1079. [Link]

  • Woźniak, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3379. [Link]

  • Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14380-14414. [Link]

  • Various Authors. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link]

  • Díaz-Guzmán, L. M., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Abdel-Aziz, H. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30203–30217. [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863831. [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 23-53. [Link]

  • Lévesque, F., et al. (2022). SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species. bioRxiv. [Link]

  • Inglese, J., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 22(5), 496-515. [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., & Bryant, S. H. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1205–1212. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Various Authors. (n.d.). Synthesis of pyridin-2(1H)-one derivatives 5. ResearchGate. [Link]

  • Lévesque, F., et al. (2022). SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species. eLife, 11, e74002. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Various Authors. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. [Link]

  • Lévesque, F., et al. (2021). SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species. bioRxiv. [Link]

  • Thomas, E. (2019). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology, 43(11), 30-33. [Link]

  • Skerlj, R., et al. (2011). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(8), 2450-2455. [Link]

  • Cindrić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3379. [Link]

  • White, E. H., et al. (1975). The interaction of alkynyl carboxylates with serine enzymes. A potent new class of serine enzyme inhibitors. Journal of the American Chemical Society, 97(8), 2290-2291. [Link]

  • Sebaugh, J. L. (2010). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Rezanejad, P., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729. [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

  • Disch, J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Zhang, Y., et al. (2023). A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. Foods, 12(15), 2865. [Link]

Sources

Comparative Guide: 1-(Pyridin-2-yl)hex-5-yn-1-ol vs. 1-(Phenyl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 1-(pyridin-2-yl)hex-5-yn-1-ol (Compound A) and 1-(phenyl)hex-5-yn-1-ol (Compound B), two structural analogs distinguished by a single heteroatom substitution (pyridine nitrogen vs. phenyl carbon). While they share a hexynyl linker and secondary alcohol motif, their utility in drug discovery diverges sharply due to the "Pyridine Effect" : the ability of the pyridine nitrogen to act as an intramolecular nucleophile, a Lewis base, and a pH-dependent solubility switch.

Key Takeaway:

  • Compound A (Pyridine) is a reactive scaffold for synthesizing fused N-heterocycles (e.g., quinoliziniums) via gold-catalyzed cyclization and serves as a solubility-enhancing bioisostere.

  • Compound B (Phenyl) functions as a stable, lipophilic linker ideal for hydrophobic binding pockets, primarily undergoing standard alcohol/alkyne transformations without intramolecular interference.

Physicochemical Properties & Structural Analysis[1][2]

The substitution of the phenyl ring with a pyridine moiety introduces significant polarity and basicity changes.

PropertyThis compound (Compound A)1-(Phenyl)hex-5-yn-1-ol (Compound B)Impact on Drug Design
Molecular Weight ~175.23 g/mol ~174.24 g/mol Negligible difference.
CLogP (Calc.)~1.2 – 1.5~2.8 – 3.1Compound A is significantly more hydrophilic, improving aqueous solubility.
pKa (Conj.[1][2][3] Acid)~5.2 (Pyridine N)NeutralCompound A can be protonated at physiological pH (lysosome/stomach), altering distribution.
H-Bond Acceptors 2 (N, OH)1 (OH)Pyridine N offers an additional vector for target binding.
Coordination Bidentate (N, OH)Monodentate (OH)Compound A can chelate metals or poison catalysts if not managed.

Synthesis: The "Protected Grignard" Protocol

Critical Technical Note: Direct synthesis using a standard Grignard reagent derived from 5-halo-1-pentyne fails because the terminal alkyne proton is acidic (pKa ~25). The Grignard carbon (pKa ~50) will deprotonate the alkyne intermolecularly, quenching the reagent. A trimethylsilyl (TMS) protection strategy is mandatory.

Optimized Synthetic Workflow

Precursor: 5-Chloro-1-pentyne.

Step 1: Protection

React 5-chloro-1-pentyne with n-BuLi (1.1 equiv) at -78°C, followed by TMSCl (1.1 equiv).

  • Yield: >90% of 1-chloro-5-(trimethylsilyl)pent-4-yne.

Step 2: Grignard Formation

Generate the Grignard reagent from the protected chloride using Mg turnings and 1,2-dibromoethane (initiator) in dry THF at reflux.

  • Intermediate:TMS-C≡C-(CH2)3-MgCl (0.5 M in THF).

Step 3: Carbonyl Addition (Divergent Step)

Add the Grignard solution dropwise to the respective aldehyde at 0°C:

  • Compound A: Add to Picolinaldehyde (2-Pyridinecarboxaldehyde).

  • Compound B: Add to Benzaldehyde .

Step 4: Deprotection

Treat the crude TMS-alcohol with K2CO3 (2.0 equiv) in MeOH at room temperature for 2 hours to remove the silyl group.

Reaction Scheme (DOT Visualization)

Synthesis Start 5-Chloro-1-pentyne Protect 1. nBuLi, -78°C 2. TMSCl Start->Protect Protected TMS-Alkyne-Cl Protect->Protected Grignard Mg, THF (Grignard Reagent) Protected->Grignard Product_A Compound A (Pyridine-TMS) Grignard->Product_A + Aldehyde A Product_B Compound B (Phenyl-TMS) Grignard->Product_B + Aldehyde B Aldehyde_A Picolinaldehyde Aldehyde_A->Product_A Aldehyde_B Benzaldehyde Aldehyde_B->Product_B Deprotect K2CO3, MeOH Product_A->Deprotect Product_B->Deprotect Final_A This compound Deprotect->Final_A Final_B 1-(Phenyl)hex-5-yn-1-ol Deprotect->Final_B

Caption: Divergent synthesis of Pyridine (Blue) and Phenyl (Red) analogs using a TMS-protection strategy to preserve the terminal alkyne.

Reactivity Profile: The "Gold Divergence"

The most significant chemical difference lies in their behavior under Gold (Au) or Platinum (Pt) catalysis . This reactivity dictates their use in diversity-oriented synthesis (DOS).

A. Compound A (Pyridine): Intramolecular Cyclization

The pyridine nitrogen is a competent nucleophile. When the alkyne is activated by a soft Lewis acid (AuCl3, Au(PPh3)OTf), the nitrogen attacks the π-system.

  • Mechanism: 6-endo-dig or 5-exo-dig cyclization.

  • Product: Fused bicyclic systems such as Quinolizinium salts or, in the presence of water, Indolizinones .

  • Implication: The pyridine ring is not just a substituent; it is a reactive partner.

B. Compound B (Phenyl): Hydration/Intermolecular Reaction

The phenyl ring is electronically inert to the activated alkyne.

  • Mechanism: The activated alkyne is attacked by external nucleophiles (e.g., H2O).

  • Product: 1-hydroxy-1-phenylhex-5-one (Markovnikov hydration).

  • Implication: Acts as a standard "alkyne handle" for click chemistry or hydration without skeletal rearrangement.

Mechanistic Pathway Diagram

GoldReactivity Substrate_A Compound A (Pyridine) Au_Complex_A Au-π-Alkyne Complex (N-Coordination Possible) Substrate_A->Au_Complex_A + Catalyst Substrate_B Compound B (Phenyl) Au_Complex_B Au-π-Alkyne Complex Substrate_B->Au_Complex_B + Catalyst Catalyst Au(I) / AgOTf Cyclization Intramolecular N-Attack (6-endo-dig) Au_Complex_A->Cyclization Hydration External H2O Attack Au_Complex_B->Hydration Prod_A Quinolizinium / Indolizinone (Fused Heterocycle) Cyclization->Prod_A Prod_B Hydroxy-Ketone (Hydration Product) Hydration->Prod_B

Caption: Divergent reaction pathways under Gold(I) catalysis. Compound A undergoes self-cyclization, while Compound B undergoes external functionalization.

Applications in Drug Discovery[6][7][8]

Compound A: The "Solubility Switch"
  • Bioisosterism: Replaces phenyl rings to lower LogP (approx -1.3 units) and reduce metabolic clearance via CYP450 (blocking para-hydroxylation).

  • Fragment-Based Design: The pyridine nitrogen serves as a "vector" for growing the molecule into specific sub-pockets (e.g., interacting with Ser/Thr residues in kinase hinges).

  • Prodrug Potential: The alkyne can be "clicked" (CuAAC) to attach solubilizing tails, while the pyridine ensures the core remains polar.

Compound B: The "Metabolic Anchor"
  • Hydrophobic Binding: Ideal for occupying large lipophilic pockets (e.g., GPCR allosteric sites).

  • Linker Stability: The phenyl ring is chemically robust, making this scaffold preferred when the alkyne is intended for late-stage functionalization (e.g., 18F-labeling or covalent warhead attachment) without risking side-reactions involving the aryl group.

Experimental Protocol: Gold-Catalyzed Test

To verify the identity and reactivity of your synthesized batch.

  • Setup: Dissolve 0.1 mmol of substrate (A or B) in 1.0 mL of DCM (anhydrous).

  • Catalyst: Add 2 mol% AuCl(PPh3) and 2 mol% AgOTf (generates the active cationic gold species).

  • Observation:

    • Compound A: Reaction mixture turns yellow/orange; TLC shows formation of a highly polar, UV-active spot (Quinolizinium salt).

    • Compound B: No reaction (if dry). Upon adding 1 eq of water, clean conversion to the ketone occurs.

  • Workup: Filter through a short silica plug and concentrate.

References

  • Synthesis of Pyridine Derivatives : Organic Chemistry Portal. "Synthesis of Pyridines and Related Compounds." Available at: [Link]

  • Gold Catalysis Mechanisms : Royal Society of Chemistry. "One-pot gold(I)-catalyzed synthesis of 2-pyridonyl alcohols." Available at: [Link]

  • Lipophilicity & Bioisosteres : Journal of Medicinal Chemistry. "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." Available at: [Link]

  • Comparative pKa Data : Organic Chemistry Data. "Evans pKa Table." Available at: [Link]

Sources

Peer-reviewed literature on 1-(pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for 1-(pyridin-2-yl)hex-5-yn-1-ol , a critical intermediate in the synthesis of medium-sized N-fused heterocycles, specifically pyrido[1,2-a]azepines .

Part 1: Executive Summary & Comparative Analysis

This compound is a functionalized pyridine alcohol featuring a terminal alkyne tethered by a six-carbon chain (including the benzylic carbon). Unlike its shorter homologs, which readily form 5- or 6-membered rings (indolizines and quinolizines), this compound is engineered to access the thermodynamically challenging 7-membered azepine ring via transition metal catalysis (Au, Pt).

This scaffold is essential for the total synthesis of Stemona alkaloids (e.g., stemoamide, tuberostemonine) and next-generation kinase inhibitors requiring expanded bicyclic cores.

Table 1: Homolog Performance Comparison

Objective comparison of this compound against its primary structural alternatives.

FeatureSubject: this compound Alternative A: 1-(pyridin-2-yl)but-3-yn-1-ol Alternative B: 1-(pyridin-2-yl)pent-4-yn-1-ol
Tether Length 4-carbon spacer (homo-homo-propargyl)2-carbon spacer (propargyl)3-carbon spacer (homo-propargyl)
Primary Cyclization Product Pyrido[1,2-a]azepine (7-membered)Indolizine (5-membered)Quinolizine (6-membered)
cyclization Mode 7-endo-dig (Kinetically slow)5-endo-dig (Fast, favorable)6-endo-dig (Favorable)
Catalyst Requirement High Activity (Au(I) with bulky ligands, e.g., JohnPhos)Standard (Au(III), Cu(I), I2)Standard (Au(I), Pt(II))
Key Challenge Competing 6-exo-dig pathways; EntropyRegioselectivity (C1 vs C3)Aromatization stability
Primary Application Stemona Alkaloids, Azepine-fused drugsFluorescent dyes, HTL materialsIsoquinoline analogs

Part 2: Technical Deep Dive & Experimental Protocols

Synthesis of this compound

Rationale: The synthesis requires the precise addition of a 5-carbon nucleophile to a 1-carbon electrophile (picolinaldehyde) to establish the 6-carbon chain.

Protocol:

  • Reagent Preparation: Convert 5-bromo-1-pentyne to its Grignard reagent (pent-4-ynylmagnesium bromide) in anhydrous THF. Note: Initiate with iodine/heat to prevent Wurtz coupling.

  • Addition: Cool a solution of pyridine-2-carboxaldehyde (1.0 equiv) in THF to -78 °C.

  • Nucleophilic Attack: Dropwise add the Grignard reagent (1.2 equiv) over 30 minutes. The low temperature prevents attack at the pyridine ring nitrogen or nucleophilic aromatic substitution.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is a viscous oil.

Gold-Catalyzed Cyclization to Pyrido[1,2-a]azepine

Rationale: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. Using a cationic Gold(I) catalyst activates the alkyne selectively, overcoming the entropic barrier via a "π-acid" mechanism.

Self-Validating System:

  • Internal Check: Monitor the disappearance of the alkyne C≡C stretch (~2120 cm⁻¹) via IR spectroscopy.

  • Selectivity Check: 7-endo cyclization yields the azepine (alkene proton ~6.0 ppm); 6-exo yields the vinyl-substituted piperidine (terminal alkene protons ~5.0 ppm).

Step-by-Step Protocol:

  • Catalyst Activation: In a glovebox, mix Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) (5 mol%) and AgSbF₆ (5 mol%) in anhydrous DCM. Stir for 10 min to generate the active cationic species [Au(JohnPhos)]+.

  • Substrate Addition: Dissolve this compound (0.2 mmol) in DCM (0.1 M) and add to the catalyst mixture.

  • Reaction: Stir at Room Temperature for 12–24 hours. Note: If conversion is low, heat to 40 °C.

  • Mechanism: The pyridine nitrogen attacks the Au-activated alkyne (7-endo-dig), forming a vinyl-gold intermediate.

  • Protodeauration: Proton transfer releases the catalyst and forms the cyclic enamine/azepine structure.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways controlled by chain length and catalyst choice. The 7-endo-dig path is specific to the hex-5-yn-1-ol substrate.

ReactionPathways Start This compound (Substrate) Au_Complex Au(I) Coordination (π-activation) Start->Au_Complex + [AuL]+ Path_7endo 7-endo-dig Cyclization (N-attack at C6) Au_Complex->Path_7endo Major (Optimized Ligand) Path_6exo 6-exo-dig Cyclization (Competing Pathway) Au_Complex->Path_6exo Minor (Steric Clash) Intermediate_7 7-Membered Vinyl-Au Species Path_7endo->Intermediate_7 Product_Azepine Pyrido[1,2-a]azepine (Target Scaffold) Intermediate_7->Product_Azepine - [AuL]+ (Protodeauration)

Caption: Divergent cyclization pathways for this compound. The 7-endo-dig pathway is promoted by bulky phosphine ligands on Gold(I).

References

  • Synthesis of Pyrido[1,2-a]azepine Alkaloids Source:Letters in Organic Chemistry Snippet: "The bicyclic compound containing the A-B core ring structure was synthesized starting from 4-pentyn-1-ol... involving an ene-yne ring closing metathesis."[1][2] URL:[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for Molecular Complexity Source:Chemical Reviews (ACS) Context: Comprehensive review detailing 7-endo-dig cyclizations and the entropic factors governing medium-ring formation. URL:[Link]

  • Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives Source:ResearchGate / Organic & Biomolecular Chemistry Context: Describes the Gold(I)-catalyzed cascade reactions converting alkynyl pyridines into azepine-fused scaffolds. URL:[Link]

  • Stemona Alkaloids: Classification and Synthesis Source:Journal of Natural Products Context: Establishes the pyrido[1,2-a]azepine core as the defining feature of the Stemona alkaloid family.[3] URL:[Link]

Sources

A Comparative Guide to the Purity Analysis of Synthetic 1-(pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthetically prepared 1-(pyridin-2-yl)hex-5-yn-1-ol. As a key building block in medicinal chemistry and materials science, ensuring the purity of this pyridyl alcohol is paramount for the reliability and reproducibility of downstream applications. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a framework for robust, self-validating purity assessment for researchers, scientists, and drug development professionals.

Introduction: The Analytical Significance of this compound

This compound is a chiral propargyl alcohol derivative. Its structure incorporates three key chemical features that dictate the analytical strategy for its purity assessment:

  • A Basic Pyridine Ring: The nitrogen atom's lone pair of electrons imparts basicity (pKa ≈ 5.2), influencing chromatographic behavior.[1][2]

  • A Polar Secondary Alcohol: The hydroxyl group is a site for hydrogen bonding, increasing polarity and impacting volatility.

  • A Terminal Alkyne: This functional group provides a unique spectroscopic handle and is a potential site for side reactions.

Impurities can arise from unreacted starting materials (e.g., pyridine-2-carboxaldehyde, 5-ethynyl-1-magnesiobromide), byproducts of side reactions, or degradation during storage.[3][4] A comprehensive purity analysis, therefore, requires a multi-modal approach to detect and quantify this diverse range of potential contaminants.

Chromatographic Techniques: The Workhorse of Purity Determination

Chromatography is the primary tool for separating the target compound from its impurities. The choice between gas and liquid chromatography is dictated by the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for this molecule due to its non-destructive nature and wide applicability to polar compounds.[5][6]

Causality Behind Method Development: The primary challenge in the HPLC analysis of pyridine-containing compounds is peak tailing. This phenomenon is caused by the strong interaction of the basic nitrogen atom with acidic residual silanol groups present on the surface of conventional silica-based stationary phases.[7] To achieve sharp, symmetrical peaks necessary for accurate quantification, the analytical method must mitigate these secondary interactions.

Recommended HPLC Approaches:

  • Reversed-Phase HPLC with Modern Columns: The use of end-capped, high-purity silica columns (e.g., C18 or C8) is a starting point. For superior performance, polar-embedded or polar-endcapped columns are recommended as they provide a "shield" for the silanol groups, improving peak shape for basic analytes.

  • Mobile Phase Modification: A common strategy is to add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. The TEA preferentially interacts with the active silanol sites, rendering them unavailable to the pyridine analyte. Alternatively, using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the pyridine, which can also lead to improved peak shape, although this may alter retention behavior significantly.[1]

Experimental Protocol: Reversed-Phase HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at 254 nm (for the pyridine chromophore) and collect spectra from 200-400 nm to assess peak purity.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition (90:10 A:B).

  • Analysis: Inject 5 µL and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency and provides structural information through mass spectrometry, making it an excellent tool for identifying unknown impurities.[8][9]

Causality Behind Method Development: Direct injection of this compound can be problematic. The polar hydroxyl group can lead to broad, tailing peaks and potential thermal degradation in the hot injector port. To overcome this, derivatization is often necessary.[10] Acylation or silylation converts the polar -OH group into a less polar, more volatile ester or silyl ether, respectively, resulting in sharper peaks and more reliable quantification.[9][10]

Experimental Protocol: GC-MS Analysis with Silylation
  • Derivatization:

    • To 1 mg of the sample in a vial, add 200 µL of dry pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250 °C, Split mode (e.g., 50:1).

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Analysis: Identify the peak for the derivatized target compound. Search the other peaks against a mass spectral library (e.g., NIST) to tentatively identify impurities.

Spectroscopic Techniques: Confirming Identity and Structure

While chromatography separates components, spectroscopy provides orthogonal information essential for structural confirmation and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete characterization.[11][12]

  • ¹H NMR: Provides information on the number and connectivity of protons. Key expected signals for this compound include the pyridine ring protons (distinct doublets and triplets between 7.0-8.5 ppm), the carbinol proton (-CHOH, a triplet), and the terminal alkyne proton (-C≡CH, a triplet around 2.0 ppm). The presence of unexpected signals can indicate impurities.[13] Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The spectrum should be clean, with the correct number of signals corresponding to the pyridine, alkyl chain, and alkyne carbons.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It serves as an excellent first-pass identity check.

  • O-H Stretch: A broad band around 3300-3500 cm⁻¹ is characteristic of the alcohol.[16][17]

  • C-H (sp) Stretch: A sharp peak around 3300 cm⁻¹ confirms the terminal alkyne.[18]

  • C≡C Stretch: A weak but sharp band around 2100-2150 cm⁻¹ indicates the carbon-carbon triple bond.[18]

  • Pyridine Ring Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region.

Method Comparison and Integrated Workflow

No single technique is sufficient for a complete purity profile. An integrated approach, leveraging the strengths of multiple methods, is essential for a self-validating system.

Comparison of Analytical Techniques
TechniquePrincipleInformation ObtainedProsCons
HPLC-UV Differential partitioning between mobile and stationary phases.Quantitative purity, detection of non-volatile impurities.Robust, widely available, excellent for quantification.[5]Moderate resolution, limited peak identification capability.
GC-MS Partitioning based on volatility; mass-to-charge ratio analysis.Quantitative purity, identification of volatile impurities.High separation efficiency, structural info from MS.[8]May require derivatization, not suitable for non-volatile impurities.[10]
¹H/¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, impurity identification.Gold standard for structure, potentially quantitative (qNMR).[19]Lower sensitivity than chromatography, expensive instrumentation.
IR Spec. Absorption of infrared radiation by molecular vibrations.Functional group identification.Fast, simple, low cost.Not quantitative, provides limited structural detail.[18]
Proposed Integrated Purity Analysis Workflow

The following workflow ensures a comprehensive and trustworthy assessment of purity for this compound.

G cluster_0 Synthesis & Initial Checks cluster_1 Quantitative & Qualitative Analysis cluster_2 Structural Confirmation cluster_3 Final Assessment Synthesis Crude Synthetic Product TLC_IR Initial Screen: TLC & IR Spectroscopy Synthesis->TLC_IR Identity Check HPLC HPLC-UV/DAD (Purity %, Peak Purity) TLC_IR->HPLC Quantitative Analysis GC_MS GC-MS (with Derivatization) (Impurity ID) TLC_IR->GC_MS Impurity Profiling NMR ¹H and ¹³C NMR (Structural Integrity) HPLC->NMR Confirm Structure of Main Peak Final_Purity Final Purity Assignment (>95% or specified grade) HPLC->Final_Purity Data Consolidation GC_MS->NMR Confirm Structure of Impurities GC_MS->Final_Purity Data Consolidation NMR->Final_Purity Data Consolidation

Caption: Integrated workflow for purity analysis.

Potential Synthetic Impurities and Their Origin

A common synthetic route is the reaction of an organometallic derivative of 5-hexyne with pyridine-2-carboxaldehyde. This allows for the prediction of likely impurities.

G cluster_impurities Potential Impurities P2C Pyridine-2-carboxaldehyde (Starting Material 1) Product This compound (Target Product) P2C->Product Impurity1 Unreacted P2C P2C->Impurity1 Incomplete Reaction Impurity4 Oxidized Aldehyde (Picolinic Acid) P2C->Impurity4 Oxidation Hexyne 5-Hexynyl Grignard Reagent (Starting Material 2) Hexyne->Product Impurity2 Unreacted Hexyne (or its quenched form) Hexyne->Impurity2 Incomplete Reaction Impurity3 Over-addition or Side-Reaction Products Product->Impurity3 Side Reactions

Caption: Potential impurities from synthesis.

Conclusion

The purity analysis of this compound is a multi-faceted task that requires a thoughtful combination of orthogonal analytical techniques. A robust assessment cannot rely on a single chromatographic run but must be built upon a foundation of chromatographic separation (HPLC and GC-MS) for quantification and impurity detection, and spectroscopic analysis (NMR and IR) for definitive structural confirmation. This integrated, evidence-based approach ensures a high degree of confidence in the quality of the synthetic material, which is a non-negotiable prerequisite for its use in research, development, and manufacturing.

References

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. [Link]

  • Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. ResearchGate. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]

  • Spectroscopic Properties of Alkynes. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Synthesis of pyridin-2(1H)-one derivatives 5. ResearchGate. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • A new reagent for the determination of the optical purity of primary, secondary, and tertiary chiral alcohols and of thiols. The Journal of Organic Chemistry. [Link]

  • Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. MDPI. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. ResearchGate. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Alkynes to Alcohols. Chemistry Steps. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Spectroscopy of Alcohols and Phenols. NC State University Libraries. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes. ResearchGate. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link]

  • Summary of Alkyne Reactions. Master Organic Chemistry. [Link]

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. [Link]

  • Pyridine Analysis Method. OSHA. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry. [Link]

  • Spectroscopy of Alcohols and Phenols. Fiveable. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]

  • Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. American Laboratory. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Rapid quantitative 1H–13C two-dimensional NMR with high precision. PMC. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. [Link]

  • Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. [Link]

  • Pyridine Properties. mVOC. [Link]

Sources

Safety Operating Guide

1-(pyridin-2-yl)hex-5-yn-1-ol proper disposal procedures

[1][2]

Part 1: Executive Safety Directive (Immediate Action)

STOP AND READ: Do not treat this compound merely as a generic organic solvent. The molecule contains two functional groups that dictate incompatible waste streams: a terminal alkyne and a pyridine ring .

🛑 Critical Prohibitions
  • NO Metal Containers: The terminal alkyne group can react with copper, silver, and mercury to form shock-sensitive explosive acetylides . Use only Glass or High-Density Polyethylene (HDPE).[1]

  • NO Acidic Waste Streams: The pyridine moiety is basic. Mixing with acidic waste (especially oxidizing acids like Nitric Acid) will generate heat and potentially toxic fumes.

  • NO Drain Disposal: This compound is toxic to aquatic life and can damage plumbing via acetylide formation.

Part 2: Hazard Assessment & Functional Group Analysis

To ensure safe disposal, we must deconstruct the molecule into its reactive components. Since a specific Safety Data Sheet (SDS) may not be available for this specialized intermediate, we apply Functional Group Safety Assessment (FGSA) .

Functional GroupHazard ClassRisk MechanismOperational Implication
Terminal Alkyne (-C≡C-H)Reactive / FlammableForms explosive metal acetylides upon contact with Cu, Ag, Hg.[1][2]MANDATORY: Use plastic/glass tools. Avoid copper fittings in waste lines.
Pyridine Ring (C5H4N-)Toxic / BaseHepatotoxic (liver damage); unpleasant odor; exothermic reaction with acids.[1][2]Segregate from acid waste.[3][4] Double-bag to contain odor.
Secondary Alcohol (-CH(OH)-)FlammableLowers flash point; acts as a solvent carrier.[1][2]Classify as "Flammable Organic Solvent" for transport.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Objective: Prevent cross-reactivity in the central accumulation area.

  • Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a Borosilicate Glass bottle.[1]

    • Verification: Check the recycling code on the bottom. Look for "2" (HDPE).[5][6][7][8]

  • Labeling: Affix a hazardous waste label with the following specific text:

    • Chemical Name: 1-(pyridin-2-yl)hex-5-yn-1-ol[1][2]

    • Hazards: Flammable, Toxic, Irritant.[7]

    • Warning: "CONTAINS TERMINAL ALKYNE - NO METAL CONTACT."

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible.

    • Compatible: Dichloromethane (DCM), Ethyl Acetate, Methanol.

    • Incompatible: Acidic solutions, solutions containing heavy metal catalysts (Pd, Cu) without prior quenching.

Phase 2: Pre-Disposal Treatment (Quenching)

Perform this step only if you have >50g of material or if the material is suspected to contain active metal catalysts.

Protocol: Metal Scavenging If the material was used in a Sonogashira coupling or similar reaction involving Copper (Cu) or Palladium (Pd), the waste likely contains metal ions that increase acetylide risk.

  • Add a metal scavenger (e.g., QuadraSil™ or Thiourea ) to the waste solution.

  • Stir for 30 minutes.

  • Filter the solids (dispose of solids as solid hazardous waste).

  • The filtrate is now safer for liquid organic waste streams.

Phase 3: Final Disposal Path

Decision Logic:

  • Routine Waste: Transfer to the institution's "Non-Halogenated Organic" stream (if solvent is non-halo) or "Halogenated" stream (if dissolved in DCM).

  • High Concentration (>10%): Segregate as a "P-List/U-List" equivalent due to Pyridine content (EPA Waste Code U196 for Pyridine).[1]

Part 4: Operational Decision Tree (Visualization)

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalFlowStartStart: this compound WasteStateCheckIs material Solid or Liquid?Start->StateCheckLiquidPathLiquid SolutionStateCheck->LiquidPathSolidPathSolid ResidueStateCheck->SolidPathMetalCheckWas Cu/Ag/Pd used?LiquidPath->MetalCheckContainerSelect Container:HDPE or Glass ONLY(NO Metal Cans)SolidPath->ContainerScavengeAdd Metal Scavenger(Thiourea/Silica)MetalCheck->ScavengeYesMetalCheck->ContainerNoScavenge->ContainerLabelingLabel: 'Flammable, Toxic'Add: 'Terminal Alkyne'Container->LabelingFinalStreamDisposal Stream:Segregated Organic WasteLabeling->FinalStream

Caption: Operational workflow for segregating this compound waste, emphasizing metal catalyst removal and container compatibility.

Part 5: Spill Response Procedures

Scenario: A 500mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: The pyridine odor will be strong. Alert the lab. Ensure fume hood sash is lowered.

  • PPE Upgrade: Wear Butyl Rubber or Silver Shield gloves. Standard Nitrile gloves provide only momentary protection against pyridine permeation.

  • Absorb: Use Vermiculite or Diatomaceous Earth .

    • Do NOT use: Paper towels (flammability risk) or metal dustpans (spark/acetylide risk).

  • Collect: Use a plastic scoop and place the saturated absorbent into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a mild detergent solution. Do not use bleach (reaction with pyridine can produce chloramines).

Part 6: Regulatory & Compliance Reference

When filling out your institution's waste manifest, use the following classifications based on the functional components:

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 Ignitable Characteristic (Flash point <60°C).[1][2]
EPA (RCRA) U196 Pyridine (Associated hazard).[2]
DOT Class 3 Flammable Liquid.[2]
DOT Class 6.1 Toxic Substance (Secondary hazard).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defined Hazardous Waste: Listed and Characteristic Wastes (P-List and U-List). [Link]

  • PubChem. (2024). Compound Summary: Pyridine (CID 1049). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Pyridine. [Link]

Personal protective equipment for handling 1-(pyridin-2-yl)hex-5-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Operational Context & Risk Assessment

As a Senior Application Scientist, I approach 1-(pyridin-2-yl)hex-5-yn-1-ol not merely as a catalog number, but as a bifunctional intermediate often utilized in "click" chemistry (azide-alkyne cycloaddition) or chiral ligand synthesis.

Because this specific molecule is often a research-grade intermediate without a widely published, compound-specific Safety Data Sheet (SDS), we must apply Control Banding based on its functional groups. We treat it as a "Potent Unknown" until proven otherwise.

The Hazard Triad:

  • Pyridine Moiety (Toxicity & Permeation): Pyridines are notorious for rapid transdermal absorption and distinct, nausea-inducing odors. They act as central nervous system (CNS) depressants and severe irritants.

  • Terminal Alkyne (Reactivity): While generally stable, terminal alkynes pose a flammability risk and potential reactivity with specific metals (e.g., copper, silver) to form explosive acetylides.

  • Secondary Alcohol (Solubility): Increases polarity, potentially aiding transport across biological membranes.

PPE Specification Matrix

This system is designed to prevent exposure routes: Inhalation (primary risk due to volatility), Dermal Absorption (high risk due to pyridine structure), and Ocular Contact .

PPE CategorySpecificationTechnical Rationale
Hand Protection Primary: Nitrile (4 mil minimum) Secondary (Underglove): Nitrile (4 mil) Spill/High Exposure: Silver Shield® (Laminate)Double-gloving is non-negotiable. Pyridine derivatives can permeate thin nitrile in <6 minutes. The outer glove acts as a sacrificial barrier; the inner glove protects during doffing. Note: Latex is permeable to pyridines and should be avoided.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The pyridine moiety is a lachrymator and severe eye irritant.[1] Goggles seal against vapors and splashes.
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm)Do not rely on N95s. If work outside a hood is unavoidable (e.g., weighing large masses), use a Half-Face Respirator with Organic Vapor (OV) Cartridges .
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)The alkyne/alcohol backbone presents a flammability hazard. Synthetic fibers (polyester) can melt into skin during a fire.
Footwear Closed-toe, non-perforated leather or chemically resistant synthetic.Prevents absorption from floor spills.

Operational Workflow: Safe Handling Protocol

This protocol minimizes "open-flask" time to reduce vapor generation.

Phase A: Preparation (The "Cold" Zone)
  • Engineering Check: Verify fume hood flow. Clear the sash path.

  • Moiety Check: Ensure no copper or silver salts are present in the immediate waste lines (to prevent metal acetylide accumulation).

  • Donning: Put on inner nitrile gloves

    
     lab coat 
    
    
    
    outer nitrile gloves
    
    
    goggles.
Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Solid/Viscous Oil: Weigh inside the fume hood using a portable balance if possible.

    • If External Balance Required: Tare a vial with a cap.[2] Add the compound inside the hood. Cap tightly. Move to the balance. Weigh. Return to hood to uncap. Never transport open containers.

  • Transfer:

    • Use positive displacement pipettes for viscous oils to prevent dripping.

    • If using syringes, avoid re-capping needles to prevent puncture wounds (direct injection of pyridine derivatives is extremely hazardous).

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a Kimwipe dampened in acetone, then dispose of the wipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.[3]

    • Remove inner gloves.[4][5]

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response Logic

EmergencyResponse Start Exposure Event Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use solvents (increases absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->ActionInhale

Figure 1: Immediate response logic for exposure events. Note that solvent washing is strictly prohibited for skin exposure as it accelerates pyridine absorption.

Waste Disposal & Deactivation

Proper disposal prevents environmental contamination and downstream hazards.[6]

  • Stream Classification: Organic Solvent Waste (Non-Halogenated) .

    • Note: Although it contains Nitrogen, it is typically grouped with non-halogenated organics unless your facility has a specific "High Nitrogen/Pyridine" stream.

  • Segregation: Keep separate from Oxidizers (peroxides, nitric acid) to prevent exothermic reactions with the alcohol/alkyne groups.

  • Container: Amber glass or HDPE. Avoid metal containers if long-term storage of waste is expected (acetylide risk).

  • Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Flammable."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Pyridine Safety Data Sheet (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.